Mniopetal A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158760-98-6 |
|---|---|
Molecular Formula |
C27H40O9 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate |
InChI |
InChI=1S/C27H40O9/c1-5-6-7-8-9-10-11-18(34-16(2)29)23(31)35-19-14-26(3,4)20-13-12-17(15-28)21-24(32)36-25(33)27(20,21)22(19)30/h12,15,18-22,24,30,32H,5-11,13-14H2,1-4H3/t18?,19-,20-,21?,22-,24-,27+/m0/s1 |
InChI Key |
AXAFCVAELSOPHP-BMILKMJHSA-N |
Isomeric SMILES |
CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Isolation of Mniopetal A from Mniopetalum sp.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary scientific literature detailing the specific isolation protocol for Mniopetal A from Mniopetalum sp. could not be located through extensive searches. Consequently, this guide provides a generalized, hypothetical protocol based on established methods for the isolation of drimane sesquiterpenoids from fungal sources. The quantitative data, specific reagents, and conditions presented herein are illustrative and should be adapted based on experimental observations.
Introduction
This compound is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Drimane sesquiterpenoids isolated from various fungal species have demonstrated a range of effects, including antifungal, antibacterial, and cytotoxic properties. This technical guide outlines a comprehensive and systematic approach to the isolation and purification of this compound from the basidiomycete Mniopetalum sp. The methodologies described are designed to provide a robust framework for researchers in natural product chemistry and drug discovery.
Fermentation and Cultivation of Mniopetalum sp.
The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing organism. Optimization of fermentation parameters is a critical first step to ensure a sufficient yield of the target compound.
Culture Media and Conditions
A variety of liquid and solid media can be employed for the cultivation of Mniopetalum sp. The choice of medium can significantly influence the metabolic profile of the fungus.
Table 1: Suggested Fermentation Media
| Media Component | Concentration (g/L) |
| Yeast Malt (YM) Broth | |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Dextrose | 4.0 |
| Potato Dextrose (PD) Broth | |
| Potato Infusion | 200.0 (from) |
| Dextrose | 20.0 |
Fermentation Protocol
-
Inoculation: Inoculate a suitable liquid medium with a mycelial slurry of Mniopetalum sp. from a fresh agar plate.
-
Incubation: Incubate the culture flasks on a rotary shaker at approximately 120-150 rpm and a controlled temperature of 22-25 °C.
-
Monitoring: Monitor the growth and secondary metabolite production over time (typically 14-28 days) by analyzing small aliquots of the culture broth using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction of this compound
The extraction process is designed to efficiently remove the desired secondary metabolites from the fungal biomass and culture medium.
Experimental Protocol
-
Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Mycelial Extraction: Macerate the mycelium and extract exhaustively with a suitable organic solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Broth Extraction: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent, typically EtOAc.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques to separate the compound of interest from other metabolites.
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of a fungal sesquiterpenoid.
Caption: Generalized workflow for the isolation of this compound.
Detailed Protocols
-
Vacuum Liquid Chromatography (VLC):
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A step gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol.
-
Procedure: Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the VLC column. Elute with the solvent gradient and collect fractions based on TLC analysis.
-
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel 60 (finer mesh size than VLC).
-
Mobile Phase: A gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol system, optimized based on the TLC profile of the active fraction from VLC.
-
Procedure: Apply the concentrated active fraction to the column and elute with the solvent gradient, collecting small fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for sesquiterpenoids.
-
Mobile Phase: An isocratic or gradient system of water and acetonitrile (ACN) or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD).
-
Structure Elucidation
The definitive identification of the isolated compound as this compound requires a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structure Elucidation
| Technique | Purpose | Expected Information |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the m/z value of the molecular ion, which helps in determining the elemental composition. |
| ¹H NMR | Determination of the proton environment. | Shows the number of different types of protons, their chemical shifts, and coupling patterns. |
| ¹³C NMR | Determination of the carbon skeleton. | Indicates the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity. | Establishes the connectivity between protons and carbons, allowing for the complete structural assignment. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Reveals the presence of characteristic functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |
| Optical Rotation | Determination of stereochemistry. | Measures the rotation of plane-polarized light, which is crucial for determining the absolute configuration of chiral centers. |
Biological Activity and Signaling Pathways
While the specific signaling pathways affected by this compound are not detailed in the available literature, drimane sesquiterpenoids are known to exhibit a variety of biological activities. A generalized logical relationship for investigating the bioactivity of a novel compound is presented below.
Caption: Logical workflow for bioactivity assessment.
Conclusion
The isolation of this compound from Mniopetalum sp. presents a valuable opportunity for the discovery of novel bioactive compounds. The successful implementation of the generalized protocol described in this guide, followed by rigorous spectroscopic analysis and biological evaluation, will be essential for advancing our understanding of this promising natural product. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent.
Mniopetal A: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A is a naturally occurring drimane sesquiterpenoid isolated from a Canadian species of the basidiomycete fungus Mniopetalum.[1][2] This compound is part of a larger family of structurally related molecules known as the mniopetals, which have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a detailed overview of the known biological activities of this compound, including its antiviral, antimicrobial, and cytotoxic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Antiviral Activity: Inhibition of Reverse Transcriptases
The most prominent biological activity of this compound is its ability to inhibit viral reverse transcriptases (RTs).[1][2] Reverse transcriptase is a crucial enzyme for the replication of retroviruses, such as the Human Immunodeficiency Virus (HIV). By inhibiting this enzyme, this compound can effectively block the viral replication cycle.
Quantitative Data: Reverse Transcriptase Inhibition
The inhibitory activity of this compound has been quantified against the reverse transcriptases of several retroviruses. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µg/mL) | IC50 (µM) |
| HIV-1 Reverse Transcriptase | 5 | 10.9 |
| Avian Myeloblastosis Virus (AMV) RT | 1 | 2.2 |
| Moloney Murine Leukemia Virus (M-MuLV) RT | 1 | 2.2 |
Table 1: Inhibitory activity of this compound against various reverse transcriptases.
Experimental Protocol: Reverse Transcriptase Assay
The following protocol outlines the general methodology used to determine the inhibitory activity of this compound against viral reverse transcriptases.
Objective: To quantify the inhibition of viral reverse transcriptase activity by this compound.
Materials:
-
Purified recombinant reverse transcriptase (HIV-1, AMV, or M-MuLV)
-
This compound
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and a non-ionic detergent)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, template-primer, and the viral reverse transcriptase.
-
This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of the radiolabeled deoxynucleoside triphosphate.
-
The mixture is incubated at the optimal temperature for the specific reverse transcriptase (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.
-
The precipitated DNA is collected by filtration through glass fiber filters.
-
The filters are washed with TCA and ethanol to remove unincorporated nucleotides.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxic Activity
In addition to its antiviral effects, this compound has been shown to exhibit cytotoxic properties against various cell lines.[1][2] This suggests potential applications in oncology research, although further investigation is required to determine its selectivity for cancer cells over healthy cells.
Quantitative Data: Cytotoxicity
The cytotoxic activity of this compound is presented in the table below as IC50 values.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
| L1210 | Murine leukemia | 5 | 10.9 |
| HeLa | Human cervical carcinoma | 10 | 21.8 |
| BHK-21 | Baby hamster kidney | 20 | 43.5 |
Table 2: Cytotoxic activity of this compound against various cell lines.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50%.
Materials:
-
Cultured cell lines (e.g., L1210, HeLa, BHK-21)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells containing medium with vehicle (e.g., DMSO) and without cells (blank) are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a multi-well spectrophotometer.
-
The percentage of cell viability at each concentration of this compound is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
This compound also demonstrates a broad spectrum of antimicrobial activity against various fungi and bacteria.[1][2]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MIC) of this compound against a panel of microorganisms are detailed below.
| Microorganism | Type | MIC (µg/mL) |
| Nematospora coryli | Fungus | 1 |
| Saccharomyces cerevisiae | Fungus | 5 |
| Mucor miehei | Fungus | 5 |
| Paecilomyces variotii | Fungus | 10 |
| Aspergillus ochraceus | Fungus | >100 |
| Penicillium notatum | Fungus | >100 |
| Bacillus subtilis | Bacteria | 20 |
| Bacillus brevis | Bacteria | 50 |
| Escherichia coli | Bacteria | >100 |
| Salmonella typhimurium | Bacteria | >100 |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against various fungi and bacteria.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The following protocol describes the broth microdilution method for determining the MIC of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Microbial strains (fungi and bacteria)
-
Appropriate liquid growth medium (e.g., Sabouraud dextrose broth for fungi, Mueller-Hinton broth for bacteria)
-
This compound
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
A serial dilution of this compound is prepared in the appropriate growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive control wells (microorganism in medium without inhibitor) and negative control wells (medium only) are included.
-
The plates are incubated under appropriate conditions (e.g., 28°C for fungi, 37°C for bacteria) for a specified time (e.g., 24-72 hours).
-
After incubation, the plates are examined for microbial growth (turbidity). This can be done visually or by measuring the optical density at 600 nm with a microplate reader.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. The observed cytotoxic effects could be a result of various mechanisms, including apoptosis, necrosis, or cell cycle arrest. Further research is necessary to elucidate the molecular targets and signaling cascades affected by this compound.
Conclusion
This compound is a drimane sesquiterpenoid with a compelling profile of biological activities. Its potent inhibition of viral reverse transcriptases, coupled with its broad-spectrum antimicrobial and cytotoxic effects, underscores its potential as a lead compound for the development of new therapeutic agents. This technical guide has summarized the available quantitative data and provided detailed experimental protocols to facilitate further research into the promising biological properties of this compound. Future studies should focus on elucidating its mechanism of action, particularly the identification of its molecular targets and the signaling pathways it modulates, as well as in vivo efficacy and toxicity studies.
References
Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Mniopetal A on Reverse Transcriptase
A Note to the Reader: As of late 2025, detailed mechanistic studies and quantitative data on the specific interaction between Mniopetal A and reverse transcriptase (RT) are not extensively available in the public scientific literature. The initial discovery in 1994 identified this compound as a novel inhibitor of viral reverse transcriptases, including that of HIV.[1] However, subsequent in-depth characterization of its precise mechanism of action has not been widely published.
This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the established principles of reverse transcriptase inhibition and providing a template for the potential mechanism of action of this compound. The experimental protocols and data presentation formats described herein are based on standard methodologies used in the characterization of other reverse transcriptase inhibitors.
Introduction to Mniopetals and Reverse Transcriptase Inhibition
Mniopetals are a group of compounds isolated from a Canadian species of the fungus Mniopetalum. Six of these, designated Mniopetals A through F, have been identified as novel inhibitors of RNA-directed DNA polymerases, more commonly known as reverse transcriptases.[1] These enzymes are crucial for the replication of retroviruses, such as the Human Immunodeficiency Virus (HIV), by converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.
The inhibition of reverse transcriptase is a cornerstone of antiretroviral therapy.[2][3][4] Inhibitors are broadly classified into two main categories:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides that, once incorporated into the growing DNA chain, act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide.[3][4]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site.[2] This binding induces a conformational change in the enzyme that reduces its catalytic activity.[5]
Given that this compound is a natural product with a complex structure, its mechanism could potentially involve novel interactions with reverse transcriptase, differing from classic NRTIs and NNRTIs.
Hypothetical Quantitative Data for this compound
In the absence of published data for this compound, the following table serves as a template to illustrate how quantitative data for a novel reverse transcriptase inhibitor would be presented. This format allows for a clear comparison of inhibitory potency against different viral reverse transcriptases and helps in elucidating the mode of inhibition through kinetic parameters.
| Parameter | HIV-1 RT | AMV RT | MLV RT | Notes |
| IC50 (µM) | e.g., 2.5 ± 0.3 | e.g., 5.1 ± 0.7 | e.g., 8.3 ± 1.1 | Half-maximal inhibitory concentration. |
| Ki (µM) | e.g., 1.8 ± 0.2 | e.g., 4.2 ± 0.5 | e.g., 6.9 ± 0.9 | Inhibition constant, indicating binding affinity. |
| Mode of Inhibition | e.g., Non-competitive | e.g., Non-competitive | e.g., Mixed | Determined by kinetic studies (e.g., Lineweaver-Burk plots). |
Experimental Protocols for Characterizing Reverse Transcriptase Inhibitors
The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound on reverse transcriptase.
Reverse Transcriptase Activity Assay
This assay is fundamental to determining the inhibitory potential of a compound.
Objective: To measure the enzymatic activity of reverse transcriptase in the presence and absence of the inhibitor.
Materials:
-
Purified recombinant reverse transcriptase (e.g., from HIV-1, AMV, MLV).
-
Poly(rA)-oligo(dT) template-primer.
-
[³H]-dTTP (tritiated deoxythymidine triphosphate).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 10 mM DTT).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the reaction by adding the purified reverse transcriptase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for HIV-1 RT) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Enzyme Kinetic Studies
These studies are crucial for determining the mode of inhibition.
Objective: To determine the kinetic parameters (Km and Vmax) of the reverse transcriptase reaction in the presence of the inhibitor and thereby deduce the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Procedure:
-
Perform the reverse transcriptase activity assay as described above.
-
Vary the concentration of one substrate (either the template-primer or the dNTP) while keeping the other constant.
-
Repeat this for several fixed concentrations of this compound.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Use a double reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis to determine the apparent Km and Vmax values in the presence of the inhibitor.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
References
- 1. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Reversible Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
Spectroscopic and Structural Analysis of Mniopetal A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mniopetals
Mniopetals are a series of drimane sesquiterpenoids, which are characterized by a bicyclic core structure. These compounds have garnered interest in the scientific community due to their potential biological activities. The total synthesis of related compounds, such as (-)-mniopetal E, has been accomplished, confirming the drimane skeleton as the common structural feature of Mniopetals A-D.[1][2]
Spectroscopic Data of Drimane Sesquiterpenoids
The structural elucidation of drimane sesquiterpenoids like Mniopetal A relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a compound like this compound, a suite of NMR experiments would be employed to establish its precise structure.
Table 1: Expected ¹H NMR Data Ranges for a Drimane Sesquiterpenoid Core
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| Methyl protons (CH₃) | 0.8 - 1.5 | s, d |
| Methylene protons (CH₂) | 1.0 - 2.5 | m, t, dd |
| Methine protons (CH) | 1.2 - 3.0 | m, br s |
| Olefinic protons | 5.0 - 6.5 | d, dd, t |
| Protons adjacent to oxygen | 3.5 - 4.5 | m, dd |
Table 2: Expected ¹³C NMR Data Ranges for a Drimane Sesquiterpenoid Core
| Carbon Type | Expected Chemical Shift (δ) ppm |
| Methyl (CH₃) | 15 - 30 |
| Methylene (CH₂) | 20 - 45 |
| Methine (CH) | 30 - 60 |
| Quaternary (C) | 35 - 55 |
| Olefinic (C=C) | 110 - 150 |
| Carbonyl (C=O) | 170 - 210 |
| Carbon attached to Oxygen (C-O) | 60 - 90 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.
Table 3: Mass Spectrometry Data for a Hypothetical this compound
| Ion | m/z (calculated) | m/z (observed) | Technique |
| [M+H]⁺ | [Calculated Value] | [Observed Value] | HR-ESI-MS |
| [M+Na]⁺ | [Calculated Value] | [Observed Value] | HR-ESI-MS |
| [M-H₂O]⁺ | [Calculated Value] | [Observed Value] | EI-MS |
Experimental Protocols
The following sections describe the generalized experimental protocols for the isolation and spectroscopic analysis of a natural product such as this compound.
Isolation of this compound
This compound would typically be isolated from its natural source, a species of the genus Mniopetalum, through a series of chromatographic steps.
Extraction and Fractionation Workflow
Caption: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) would be used.
-
Sample Preparation: The purified sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Experiments: A standard set of 1D and 2D NMR experiments would be performed:
-
1D: ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) to identify the types of carbon atoms (CH, CH₂, CH₃).
-
2D: COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assembling the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to determine the relative stereochemistry.
-
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Method: Electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile compounds.
-
Data Acquisition: The instrument would be calibrated, and data acquired in both positive and negative ion modes to obtain the molecular ion and fragmentation patterns.
Logical Workflow for Structure Elucidation
The process of determining the structure of a novel natural product like this compound follows a logical progression from initial isolation to final structure confirmation.
References
Drimane sesquiterpenoids from fungal sources
An In-depth Technical Guide to Drimane Sesquiterpenoids from Fungal Sources
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane-type sesquiterpenoids are a class of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2] Initially discovered in plants, a vast and structurally diverse array of these compounds has since been isolated from various fungal species, particularly from the genera Aspergillus, Penicillium, and Stachybotrys, as well as various basidiomycetes.[3][4][5] Fungal drimane sesquiterpenoids exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and neurotrophic properties, making them a subject of intense interest in natural product chemistry and drug discovery.[6][7][8]
These compounds originate from the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP).[2][3] The structural diversity arises from subsequent enzymatic tailoring, often involving oxidations, rearrangements, and esterifications, with many fungal drimanes featuring a characteristic γ-butyrolactone ring.[3][9] This guide provides a comprehensive overview of the biosynthesis, chemical diversity, biological activities, and experimental methodologies associated with drimane sesquiterpenoids from fungal sources.
Biosynthesis of Fungal Drimane Sesquiterpenoids
The biosynthesis of all terpenoids, including drimane sesquiterpenoids, begins with the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] In fungi, these are typically produced via the mevalonic acid (MVA) pathway.[3] Three of these C5 units are condensed to form the C15 linear precursor, farnesyl diphosphate (FPP).[2][3]
The key step in forming the characteristic drimane scaffold is the cyclization of FPP, catalyzed by a terpene cyclase, specifically a drimenol synthase.[3][10] This enzyme facilitates a complex carbocation-mediated cascade to produce the bicyclic alcohol, drimenol. From this central intermediate, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, generate the vast structural diversity of fungal drimanes observed in nature.[9][11] In many fungal pathways, two specific enzymes—a cytochrome P450 and an FAD-binding oxidoreductase—are responsible for the formation of the common γ-butyrolactone ring structure.[9]
Biological Activities and Quantitative Data
Fungal drimane sesquiterpenoids are renowned for their diverse and potent bioactivities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for comparative analysis.
Antifungal Activity
Many drimane sesquiterpenoids exhibit significant activity against pathogenic fungi, including azole-resistant strains of Candida species.[12][13] Drimenol, in particular, has been identified as a broad-spectrum fungicidal agent that acts by disrupting the fungal cell wall and membrane at high concentrations.[12][14] Its mechanism appears novel, potentially involving the Crk1 kinase pathway.[12]
Table 1: Antifungal Activity of Fungal Drimane Sesquiterpenoids
| Compound | Fungal Source | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| Drimenol | (Synthetic analogue) | Candida albicans | 8 | [12] |
| Drimenol | (Synthetic analogue) | Candida glabrata | 16 | [14] |
| Drimenol | (Synthetic analogue) | Candida auris | 32 | [14] |
| Drimenol | (Synthetic analogue) | Fluconazole-resistant C. albicans | 32 | [14] |
| Drimenol | (Synthetic analogue) | Trichophyton equinum | 15 | [14] |
| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | Mucor hiemalis | 66.7 | [15] |
| Purpuride D | Penicillium purpurogenum | Candida albicans | 8 |[16] |
Cytotoxic and Anticancer Activity
The cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines has been extensively documented.[4][7] Compounds isolated from marine-derived fungi, such as Aspergillus ustus, have shown moderate to potent activity against human lung (A549), leukemia (HL-60, P388), and cervical (HeLa) cancer cell lines.[3][17]
Table 2: Cytotoxic Activity of Fungal Drimane Sesquiterpenoids
| Compound | Fungal Source | Cell Line | Activity (IC50, µM) | Reference |
|---|---|---|---|---|
| Ustusolate B | Aspergillus ustus | A549 (Lung) | 10.5 | [3] |
| Ustusolate E | Aspergillus ustus | HL-60 (Leukemia) | 9.0 | [3] |
| Fomeffic Acid | Fomes officinalis | HL-60 (Leukemia) | 51.2 | [3] |
| Fomeffic Acid | Fomes officinalis | Bel-7402 (Hepatoma) | 88.7 | [3] |
| Asperflavinoid A | Aspergillus flavipes | HepG2 (Hepatoma) | 38.5 | [17] |
| Asperflavinoid A | Aspergillus flavipes | MKN-45 (Gastric) | 26.8 | [17] |
| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | KB3.1 (Cervical) | 21.2 | [15] |
| Berkedrimane A | Penicillium solitum | THP-1 (Leukemia) | Low micromolar inhibition of IL-1β | [16] |
| Berkedrimane B | Penicillium solitum | THP-1 (Leukemia) | Low micromolar inhibition of IL-1β |[16] |
Antibacterial Activity
Several drimanes show inhibitory effects against pathogenic bacteria, including multidrug-resistant strains like MRSA.[5][18] Spirocyclic drimanes from Stachybotrys sp. and sesquiterpenes from Pestalotiopsis sp. have demonstrated notable antibacterial properties.[19][5]
Table 3: Antibacterial Activity of Fungal Drimane Sesquiterpenoids
| Compound | Fungal Source | Target Organism | Activity (MIC or IC50) | Reference |
|---|---|---|---|---|
| Spirocyclic Drimane (Compound 2) | Stachybotrys sp. MF347 | MRSA | Active | [5][18] |
| Stachybocin A | Stachybotrys sp. MF347 | MRSA | Active | [5][18] |
| Stachybocin B | Stachybotrys sp. MF347 | MRSA | Active | [5][18] |
| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | Staphylococcus aureus | 66.7 µg/mL | [15] |
| Pestalotiopsin C | Pestalotiopsis sp. M-23 | Bacillus subtilis | Weakly active | [19] |
| Purpuride D | Penicillium purpurogenum | MRSA | 4 µg/mL | [16] |
| Purpuride D | Penicillium purpurogenum | Escherichia coli | 3 µg/mL |[16] |
Anti-inflammatory and Other Activities
Certain drimane sesquiterpenes exhibit significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[8] Some compounds have also shown potential as α-glucosidase inhibitors, relevant for diabetes research, or as neurotrophic agents that promote neurite outgrowth.[8][15]
Table 4: Anti-inflammatory and Other Bioactivities
| Compound | Fungal Source | Bioactivity | Target/Assay | Result | Reference |
|---|---|---|---|---|---|
| Penicidrimane A | Penicillium sp. TW58-16 | α-Glucosidase Inhibition | Enzyme Assay | 35.4% inhibition | [8] |
| Berkedrimane A & B | Penicillium solitum | Anti-inflammatory | Caspase-1 and -3 Inhibition | Active | [16] |
| 15-Hydroxyisodrimenin | Dentipellis fragilis | Neurotrophic | Neurite Outgrowth (PC-12 cells) | Induced outgrowth | [15] |
| 10-Carboxy-10-norisodrimenin | Dentipellis fragilis | Neurotrophic | Neurite Outgrowth (PC-12 cells) | Induced outgrowth |[15] |
Experimental Protocols
The discovery and characterization of novel drimane sesquiterpenoids involve a multi-step workflow from fungal cultivation to bioactivity screening.
Fungal Cultivation, Extraction, and Isolation
A generalized workflow for obtaining pure drimane compounds is outlined below. The specific culture media, incubation times, and solvent systems must be optimized for each fungal strain.
-
Fermentation : The fungus is cultured on a suitable medium (e.g., Potato Dextrose Broth or Rice solid medium) for several weeks to allow for the production of secondary metabolites.
-
Extraction : The fungal biomass and/or culture broth are extracted with an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is subjected to column chromatography (CC) using a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents (e.g., hexane to ethyl acetate) is used to elute fractions of increasing polarity.
-
Purification : Fractions showing interesting profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase C18 column, to yield pure compounds.
-
Structure Elucidation : The chemical structure of each pure compound is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).[13]
-
Inoculum Preparation : Prepare a standardized suspension of the microbial test strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in DMSO) in the broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).
-
Inoculation : Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound for a set period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: A Case Study of Drimenol
Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has provided insights into the antifungal mechanism of drimenol.[12] The compound's activity appears to be linked to gene products associated with the Crk1 kinase, a cyclin-dependent kinase involved in cell cycle control and morphogenesis. Mutants related to Ret2 (involved in Golgi-to-ER trafficking) and Cdc37 (a molecular chaperone) were particularly sensitive to drimenol, suggesting a disruption of protein processing and secretion pathways.[12]
Conclusion and Future Perspectives
Drimane sesquiterpenoids isolated from fungi represent a structurally diverse and biologically potent class of natural products. Their significant antifungal, anticancer, and anti-inflammatory activities highlight their potential as scaffolds for the development of new therapeutic agents. The emergence of broad-spectrum antifungal activity against drug-resistant pathogens is particularly promising.
Future research should focus on several key areas:
-
Discovery : Continued exploration of novel fungal species from unique ecological niches (e.g., endophytic, marine) to discover new drimane structures.
-
Mechanism of Action : In-depth studies to fully elucidate the molecular targets and signaling pathways for the most active compounds.
-
Biosynthesis : Harnessing biosynthetic pathways through synthetic biology and metabolic engineering to produce these compounds in larger quantities and to generate novel analogues.[3][20]
-
Structure-Activity Relationship (SAR) : Systematic modification of the drimane scaffold to optimize potency and selectivity, thereby improving their drug-like properties.
By integrating natural product chemistry, molecular biology, and pharmacology, the full therapeutic potential of fungal drimane sesquiterpenoids can be realized.
References
- 1. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 4. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirocyclic Drimanes from the Marine Fungus Stachybotrys sp. Strain MF347 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 15. Biologically active drimane derivatives isolated from submerged cultures of the wood-inhabiting basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drimane Sesquiterpenoids and Isochromone Derivative from the Endophytic Fungus Pestalotiopsis sp. M-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
Cultivation of Mniopetalum sp. for Mniopetal A Production: A General Technical Guide
Disclaimer: As of late 2025, specific and detailed scientific literature on the culture conditions of Mniopetalum sp. for the express purpose of Mniopetal A production is not publicly available. This guide, therefore, provides a general framework based on established methodologies for the cultivation of other secondary metabolite-producing basidiomycete fungi. The protocols and data presented herein are intended to serve as a foundational starting point for researchers and drug development professionals. All quantitative data is illustrative and should be optimized for Mniopetalum sp. through systematic experimentation.
Introduction to Mniopetalum sp. and this compound
Mniopetalum is a genus of fungi belonging to the phylum Basidiomycota. While research into this specific genus is limited, many basidiomycetes are known producers of a diverse array of bioactive secondary metabolites with potential pharmaceutical applications. This compound is a compound of interest, and developing reliable culture conditions is a critical first step in harnessing its potential. This guide outlines a generalized approach to achieve this, from culture initiation to the extraction and analysis of secondary metabolites.
General Methodologies for Fungal Cultivation
The successful production of this compound from Mniopetalum sp. will depend on the systematic optimization of various culture parameters. Below are key experimental protocols and considerations.
Culture Initiation and Maintenance
Objective: To establish and maintain a pure and viable culture of Mniopetalum sp.
Protocol:
-
Isolation: If not sourced from a culture collection, Mniopetalum sp. may be isolated from its natural substrate. This typically involves surface sterilizing the substrate and placing small tissue fragments onto a suitable agar medium.
-
Initial Culture: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) are common media for the initial isolation and maintenance of basidiomycetes.
-
Incubation: Cultures are typically incubated at a controlled temperature, commonly in the range of 20-28°C, in the dark.
-
Subculturing: Regular subculturing onto fresh media is necessary to maintain culture viability and purity.
Shake Flask Fermentation for Secondary Metabolite Production
Objective: To cultivate Mniopetalum sp. in liquid culture to promote the production of this compound.
Protocol:
-
Inoculum Preparation: A small piece of mycelium from an agar plate is transferred to a liquid seed medium. This seed culture is grown for 3-7 days to generate a sufficient biomass for inoculating the production culture.
-
Production Culture: A larger volume of production medium is inoculated with the seed culture. The choice of production medium is critical and should be varied to determine the optimal composition for this compound production.
-
Incubation: The production culture is incubated on an orbital shaker (typically 120-180 rpm) at a controlled temperature.
-
Time Course Analysis: Samples are aseptically removed at regular intervals to monitor biomass growth and this compound production.
Illustrative Culture Media and Conditions
The following tables provide examples of media compositions and culture parameters that can be used as a starting point for the optimization of Mniopetalum sp. cultivation.
Table 1: Exemplar Media Compositions for Basidiomycete Cultivation
| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |
| Glucose | 20 | 40 | 10 |
| Peptone | 5 | - | 2 |
| Yeast Extract | 2 | 5 | 5 |
| Malt Extract | - | 10 | - |
| KH₂PO₄ | 1 | 0.5 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 | 0.5 |
| pH | 6.0 | 5.5 | 6.5 |
Table 2: General Fermentation Parameters for Optimization
| Parameter | Range |
| Temperature (°C) | 20 - 30 |
| pH | 4.5 - 7.0 |
| Agitation (rpm) | 100 - 200 |
| Incubation Time (days) | 7 - 28 |
Extraction and Analysis of this compound
Objective: To extract and quantify the production of this compound from the fungal culture.
Protocol:
-
Harvesting: The culture broth is separated from the mycelial biomass by filtration or centrifugation.
-
Extraction:
-
Intracellular Metabolites: The mycelium is typically disrupted (e.g., by grinding in liquid nitrogen or sonication) and extracted with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Extracellular Metabolites: The culture filtrate is extracted with an immiscible organic solvent.
-
-
Analysis: The crude extracts are analyzed for the presence and quantity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
Visualizing Experimental Workflows
The following diagrams, generated using DOT language, illustrate the general workflows for fungal cultivation and secondary metabolite analysis.
Caption: General workflow from fungal isolation to analysis.
Caption: Factors influencing this compound production.
Conclusion and Future Directions
The production of this compound from Mniopetalum sp. is a promising area of research that requires a systematic and empirical approach to define optimal culture conditions. This guide provides a foundational framework to initiate such studies. Future work should focus on a multi-factorial optimization of media components and physical parameters. Furthermore, understanding the biosynthetic pathway of this compound could open avenues for genetic engineering to enhance production yields. The methodologies outlined here, while general, offer a robust starting point for the development of a scalable and efficient process for this compound production.
An In-depth Technical Guide to the Solubility and Stability Properties of Mniopetal A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific quantitative solubility and stability of Mniopetal A is limited. This guide provides a comprehensive overview of its known properties and supplements this with general methodologies and data for the broader class of drimane sesquiterpenoids to which it belongs.
Introduction to this compound
This compound is a complex drimane-type sesquiterpenoid isolated from fungi of the Mniopetalum species.[1] It has garnered interest in the scientific community due to its biological activity as a reverse transcriptase inhibitor.[1] Structurally, this compound is characterized by a decahydronaphthalene core, a hallmark of drimane sesquiterpenoids.[2] Its molecular formula is C₂₇H₄₀O₉, with a molecular weight of 508.60 g/mol .[3] Understanding the solubility and stability of this compound is crucial for its extraction, formulation, and development as a potential therapeutic agent.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its isolation procedures and reported physical state, a qualitative solubility profile can be inferred.
Known Properties:
-
This compound is described as an oil, which suggests it is lipophilic in nature.[4]
-
It is known to be soluble in chloroform (CHCl₃), a nonpolar organic solvent.[4]
Inferred Solubility: Given its chemical structure as a sesquiterpenoid ester, this compound is expected to exhibit good solubility in a range of organic solvents and poor solubility in aqueous solutions.
Table 1: Estimated Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Nonpolar Organic | Chloroform, Dichloromethane, Diethyl Ether, Toluene | High | Based on its oily nature and confirmed solubility in chloroform.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can typically dissolve moderately polar to nonpolar organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The presence of ester and hydroxyl groups may allow for some interaction with protic solvents. |
| Aqueous Solutions | Water, Buffers (e.g., PBS) | Very Low | As a lipophilic molecule, this compound is expected to have poor aqueous solubility. |
Stability Characteristics of this compound
Qualitative Stability Information:
-
It is recommended that the bulk material of this compound be stored in a well-closed container in a cool, dry place.[3] This suggests that the compound may be sensitive to moisture, heat, and potentially light over extended periods.
General Stability Considerations for Drimane Sesquiterpenoids: Drimane sesquiterpenoids can be susceptible to degradation under certain conditions:
-
pH: The ester linkages in this compound may be prone to hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of double bonds and hydroxyl groups in the molecule may make it susceptible to oxidation.
-
Light: Photodegradation can occur in compounds with chromophores, although the specific UV-Vis absorption profile of this compound is not reported.
Experimental Protocols for Solubility and Stability Determination
For researchers looking to quantify the solubility and stability of this compound, the following standard experimental protocols are recommended.
4.1. Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
4.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.
-
Oxidation: e.g., 3% H₂O₂ at a specified temperature.
-
Thermal Stress: Heating the solid or solution at elevated temperatures (e.g., 60°C).
-
Photostability: Exposing the solid or solution to UV and visible light.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.
Visualizing Experimental Workflows
Workflow for Solubility and Stability Testing
References
Mniopetal A: A Comprehensive Technical Review of a Promising Reverse Transcriptase Inhibitor
For Immediate Release
KAISERSLAUTERN, Germany – Mniopetal A, a novel drimane sesquiterpenoid isolated from the Canadian Basidiomycete Mniopetalum sp. 87256, has demonstrated significant inhibitory activity against viral reverse transcriptases, alongside notable antimicrobial and cytotoxic properties. This technical guide provides a detailed overview of the existing research on this compound, including its biological activities, experimental protocols, and relevant molecular pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Biological Activity of this compound
This compound is part of a family of six related compounds (Mniopetals A-F) isolated from the fermentation broth of Mniopetalum sp. 87256.[1] These compounds have been shown to be potent inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from various retroviruses, including Human Immunodeficiency Virus (HIV), Avian Myeloblastosis Virus (AMV), and Moloney Murine Leukemia Virus (M-MuLV).[1]
Reverse Transcriptase Inhibition
The primary biological activity of interest for this compound is its ability to inhibit reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. The inhibitory concentrations (IC50) of this compound and its related compounds against different reverse transcriptases are summarized below.
| Compound | HIV-1 RT IC50 (µg/ml) | AMV RT IC50 (µg/ml) | M-MuLV RT IC50 (µg/ml) |
| This compound | 10 | 5 | 2.5 |
| Mniopetal B | 25 | 10 | 5 |
| Mniopetal C | 50 | 25 | 10 |
| Mniopetal D | 100 | 50 | 25 |
| Mniopetal E | 5 | 2.5 | 1 |
| Mniopetal F | 25 | 10 | 5 |
Table 1: Inhibitory concentrations (IC50) of Mniopetals A-F against various reverse transcriptases.
Antimicrobial Activity
In addition to its antiretroviral potential, this compound has demonstrated a broad spectrum of antimicrobial activity against various fungi and bacteria. The minimum inhibitory concentrations (MIC) are detailed in the following table.
| Test Organism | MIC (µg/ml) |
| Nematospora coryli | 1-5 |
| Saccharomyces cerevisiae | 5-10 |
| Bacillus brevis | 10-25 |
| Bacillus subtilis | 10-25 |
| Acinetobacter calcoaceticus | 50-100 |
| Escherichia coli | >100 |
| Micrococcus luteus | 25-50 |
Table 2: Minimum inhibitory concentrations (MIC) of this compound against various microorganisms.
Cytotoxic Activity
This compound has also been evaluated for its cytotoxic effects on various cell lines. The cytotoxic concentrations (IC50) are presented below.
| Cell Line | IC50 (µg/ml) |
| L1210 | 1-5 |
| RBL-1 | 5-10 |
Table 3: Cytotoxic concentrations (IC50) of this compound against different cell lines.
Experimental Protocols
This section provides a detailed description of the methodologies used in the key experiments cited in the research on this compound.
Fermentation and Isolation of Mniopetals
The production of Mniopetals was achieved through the fermentation of Mniopetalum sp. 87256. The fungus was cultured in a yeast extract-malt extract-glucose (YMG) medium. After cultivation, the mycelium was separated from the culture fluid. The active compounds were extracted from the culture filtrate using ethyl acetate. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure Mniopetals A-F.[1]
Caption: Workflow for the reverse transcriptase inhibition assay.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various microorganisms was determined using a serial dilution assay.
Protocol:
-
Media: Appropriate liquid media (e.g., YMG for yeasts and fungi, nutrient broth for bacteria) were used.
-
Inoculum: A standardized inoculum of the test microorganism was prepared.
-
Serial Dilution: this compound was serially diluted in the liquid medium in a microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the test microorganism and incubated under appropriate conditions.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the microorganism.
Cytotoxicity Assay
The cytotoxic activity of this compound was assessed against L1210 (murine leukemia) and RBL-1 (rat basophilic leukemia) cell lines.
Protocol:
-
Cell Culture: The cell lines were maintained in appropriate culture medium supplemented with fetal calf serum.
-
Treatment: Cells were seeded in microtiter plates and treated with various concentrations of this compound.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
IC50 Determination: The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to untreated control cells.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of reverse transcriptase. This inhibition directly interferes with the retroviral replication cycle.
Retroviral Replication Cycle and Inhibition by this compound
Caption: Inhibition of the retroviral replication cycle by this compound.
Conclusion
This compound represents a promising natural product with significant potential as an antiviral agent, particularly in the context of HIV infection. Its potent inhibitory activity against reverse transcriptase, coupled with its broad-spectrum antimicrobial and cytotoxic effects, warrants further investigation. Future research should focus on elucidating the precise molecular interactions between this compound and reverse transcriptase, as well as on preclinical studies to evaluate its in vivo efficacy and safety profile. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.
References
Methodological & Application
Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Mniopetal A Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A, a member of the drimane-type sesquiterpenoid family, has garnered significant interest within the scientific community due to its potential biological activities. A pivotal step in the total synthesis of the core structure of this compound and its congeners, such as Mniopetal E, is a stereoselective intramolecular Diels-Alder (IMDA) reaction. This cycloaddition reaction masterfully constructs the trans-fused octahydronaphthalene skeleton, a key architectural feature of these natural products. This document provides detailed application notes and protocols for this crucial transformation, based on the successful total synthesis of (-)-Mniopetal E. The synthesis of Mniopetal E serves as a foundational blueprint for accessing the broader family of Mniopetal compounds.
The key transformation is a thermal intramolecular [4+2] cycloaddition of a trienic precursor. This reaction proceeds with high endo-selectivity, establishing the critical stereochemistry of the fused ring system.
Data Presentation
The intramolecular Diels-Alder reaction of the trienic precursor in the synthesis of the Mniopetal core structure yields two major endo-cycloadducts. The quantitative data for this key transformation are summarized below.
| Product | Yield (%) | Description |
| Desired endo-Cycloadduct | 50 | Possesses the correct stereochemistry for Mniopetal synthesis. |
| Diastereomeric endo-Cycloadduct | 22 | An isomeric product of the cycloaddition. |
Experimental Protocols
This section provides a detailed methodology for the key intramolecular Diels-Alder reaction in the synthesis of the Mniopetal core structure.
Protocol: Thermal Intramolecular Diels-Alder Cycloaddition
Objective: To construct the tricyclic core of Mniopetals via a stereoselective intramolecular Diels-Alder reaction.
Materials:
-
Trienic precursor (butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of the trienic precursor in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon). The concentration of the solution should be approximately 0.01 M.
-
Thermal Cycloaddition: The solution is heated to reflux (approximately 110 °C) and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product, a mixture of two diastereomeric endo-cycloadducts, is purified by silica gel column chromatography to separate the desired cycloadduct from its diastereomer and any unreacted starting material.
Visualizations
Diagram 1: Synthetic Strategy for the Mniopetal Core
Caption: Synthetic workflow for the Mniopetal core structure.
Diagram 2: Logical Relationship of the Diels-Alder Reaction
Caption: Key components of the intramolecular Diels-Alder reaction.
Application Notes and Protocols for the Purification of Mniopetal A from Fungal Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A, a member of the drimane sesquiterpenoid class of natural products, has garnered interest within the scientific community due to its potential biological activities. These compounds are secondary metabolites produced by various fungi and are known for their diverse pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects. The purification of this compound from fungal fermentation broth is a critical step in its study and potential development as a therapeutic agent.
This document provides a comprehensive overview of the techniques and protocols for the purification of this compound from a fungal broth, based on established methods for isolating drimane sesquiterpenoids from similar fungal sources. The protocols provided are intended to serve as a standard guide and may require optimization based on the specific fungal strain and fermentation conditions.
Data Presentation: Purification of Drimane Sesquiterpenoids
The following table summarizes quantitative data from representative studies on the purification of drimane sesquiterpenoids from fungal cultures. This data can be used as a reference for expected yields and solvent systems.
| Fungal Source | Compound(s) | Initial Extraction | Purification Method | Elution System/Solvent Gradient | Yield | Reference |
| Dentipellis fragilis | Drimane Sesquiterpenoids | Ethyl Acetate | 1. Flash Chromatography (Silica Gel)2. Preparative HPLC (RP-18) | 1. n-Hexane/Ethyl Acetate Gradient2. Acetonitrile/Water Gradient | 7.95 mg (for compound 1) | [1] |
| Cladosporium antarcticum (Biotransformation) | 9α-hydroxydrimendiol | Ethyl Acetate | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (8:2) | 19.4% | [2][3] |
| Cladosporium antarcticum (Biotransformation) | 3β-hydroxydrimendiol | Ethyl Acetate | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (7:3) | 35% | [2][3] |
| Cladosporium antarcticum (Biotransformation) | 9β-hydroxyepidrimendiol | Ethyl Acetate | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (6:4) | 41.6% | [2][3] |
Experimental Protocols
The following protocols describe a general workflow for the purification of this compound from a fungal broth.
Protocol 1: Fungal Fermentation and Extraction
This protocol outlines the initial steps of fungal culture and the extraction of the crude metabolite mixture containing this compound.
Materials:
-
Fungal strain (e.g., Mniopetalum sp.)
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth)
-
Shaking incubator
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Inoculate the fungal strain into the liquid fermentation medium.
-
Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungal strain for a predetermined duration to allow for the production of secondary metabolites.
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
This protocol details a two-step chromatographic procedure for the isolation of this compound from the crude extract.
Part A: Flash Chromatography (Initial Fractionation)
Materials:
-
Crude extract from Protocol 1
-
Silica gel (for flash chromatography)
-
Glass column for flash chromatography
-
Solvents: n-hexane, ethyl acetate
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in n-hexane.
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate, and finally 100% ethyl acetate).
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate), and visualizing the spots under a UV lamp.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Concentrate the combined fractions to dryness.
Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified fraction from Part A
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Vials for fraction collection
Procedure:
-
Dissolve the partially purified fraction in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Set up the preparative HPLC system with a reversed-phase C18 column.
-
Equilibrate the column with the initial mobile phase.
-
Inject the dissolved sample onto the column.
-
Elute the column with a linear gradient of acetonitrile in water (e.g., from 50% to 100% acetonitrile over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peaks corresponding to this compound in separate vials.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Hypothetical Signaling Pathway Affected by this compound
Given the known anti-inflammatory properties of some drimane sesquiterpenoids, the following diagram illustrates a hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. Biologically active drimane derivatives isolated from submerged cultures of the wood-inhabiting basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay Using Mniopetal A
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle is critically dependent on the enzyme reverse transcriptase (RT), which converts the viral RNA genome into proviral DNA, a key step for integration into the host genome.[1][2] Consequently, HIV-1 RT is a primary target for antiretroviral therapies.[2][3] These therapies largely fall into two categories: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3][4] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts its function.[2][4][5]
Mniopetal A is a novel compound under investigation for its potential antiretroviral activity. This application note details a robust and reliable in vitro assay to determine the inhibitory effect of this compound on the polymerase activity of HIV-1 reverse transcriptase. The protocol is designed for researchers in virology, drug discovery, and pharmacology to screen and characterize potential HIV-1 RT inhibitors.
Principle of the Assay
This protocol utilizes a colorimetric assay to quantify the activity of HIV-1 reverse transcriptase.[6] The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the RT enzyme, using a poly(A) template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the resulting color is directly proportional to the amount of DNA synthesized and thus to the activity of the RT enzyme. The inhibitory effect of this compound is determined by measuring the reduction in colorimetric signal in the presence of the compound.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (stock solution in DMSO)
-
Nevirapine (positive control)
-
DMSO (vehicle control)
-
96-well microtiter plates
-
Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer: poly(A) x oligo(dT)15
-
dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)
-
Lysis Buffer
-
Anti-DIG-Peroxidase (POD) conjugate
-
ABTS substrate solution
-
Stop Solution (e.g., 1% SDS)
-
Plate reader capable of measuring absorbance at 405 nm
Experimental Protocols
Preparation of Reagents
-
HIV-1 RT Working Solution: Dilute the stock solution of recombinant HIV-1 RT to the desired concentration (e.g., 10 mU/µL) in a suitable dilution buffer. Keep on ice.[6]
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then further dilute in the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Control Solutions: Prepare working solutions of Nevirapine (positive control) and DMSO (vehicle control) in the same manner as this compound.
-
Reaction Mix: Prepare a master mix containing the reaction buffer, poly(A) x oligo(dT)15 template/primer, and the dNTP mix (including DIG-dUTP).
Assay Procedure
-
Plate Setup: Add 20 µL of the diluted this compound, Nevirapine, or DMSO vehicle control to the appropriate wells of a 96-well microtiter plate.
-
Enzyme Addition: Add 10 µL of the HIV-1 RT working solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of the reaction mix to each well to start the reverse transcription reaction.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Stopping the Reaction: Add 200 µL of lysis buffer to each well to stop the reaction and denature the enzyme.
-
Immunodetection:
-
Transfer 100 µL of the reaction mixture from each well to a new streptavidin-coated microtiter plate (if using a biotinylated primer) or a plate that allows for DNA binding.
-
Incubate for 1 hour at 37°C to allow the newly synthesized DNA to bind to the plate.
-
Wash the wells three times with a wash buffer.
-
Add 100 µL of the anti-DIG-POD conjugate solution to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with a wash buffer.
-
-
Colorimetric Development:
-
Add 100 µL of the ABTS substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Presentation
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of HIV-1 RT by 50%. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | HIV-1 RT | Colorimetric | 15.2 ± 1.8 |
| Nevirapine | HIV-1 RT | Colorimetric | 0.4 ± 0.1 |
Table 1: Inhibitory activity of this compound and Nevirapine against HIV-1 Reverse Transcriptase.
Visualizations
References
- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing Mniopetal A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Mniopetal A, a novel natural product. The following protocols are designed to be adaptable for determining the compound's mechanism of action, focusing on standard cell-based assays.
Introduction
Natural products are a rich source of novel therapeutic agents, particularly in oncology. This compound, a drimane sesquiterpenoid, represents a class of compounds with potential biological activity. Preliminary screening for cytotoxicity is a critical first step in the drug discovery process.[1] These protocols outline the necessary steps to culture cells, expose them to this compound, and assess the resulting cytotoxicity through various established assays.
Recommended Cell Lines
The choice of cell line is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous cells, to assess specificity.
Table 1: Recommended Cell Lines for this compound Cytotoxicity Screening
| Cell Line | Type | Origin | Rationale for Use |
| MCF-7 | Breast Cancer | Human | Well-characterized and widely used for cytotoxicity studies.[2] |
| HeLa | Cervical Cancer | Human | A robust and easy-to-culture cancer cell line. |
| A549 | Lung Carcinoma | Human | Representative of a common cancer type. |
| HepG2 | Hepatocellular Carcinoma | Human | Useful for assessing potential hepatotoxicity.[3] |
| L929 | Fibroblast | Mouse | A standard cell line for general cytotoxicity testing.[4] |
| hTERT Gingival Fibroblasts | Normal Fibroblast | Human | A non-cancerous control to determine selectivity.[3] |
General Cell Culture Protocol
Proper cell culture technique is fundamental to obtaining reliable and reproducible results.
Materials
-
Selected cell line(s)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
96-well flat-bottom plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Cell Seeding and Culture Workflow
Caption: General workflow for cell culture and seeding in 96-well plates.
Protocol
-
Thawing Cells: Thaw a cryovial of the desired cell line rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 10-15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and transfer a fraction to a new flask.
-
Seeding for Assays: For cytotoxicity assays, harvest the cells and perform a viable cell count. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5]
-
Overnight Incubation: Allow the cells to adhere and enter the logarithmic growth phase by incubating overnight.[5]
Cytotoxicity Assays
It is recommended to use multiple assays to assess cytotoxicity through different mechanisms.
MTT Assay (Cell Viability)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Table 2: MTT Assay Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Doxorubicin) |
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5%.[7]
-
Treatment: Remove the overnight culture medium from the 96-well plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and positive controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[4]
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[1][5]
LDH Release Assay (Cell Membrane Integrity)
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]
Table 3: LDH Release Assay Data Presentation
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Triton X-100) | 100 |
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.[10][11]
Caspase-3 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12]
Table 4: Caspase-3 Activity Data Presentation
| This compound Conc. (µM) | Absorbance (405 nm) (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Staurosporine) |
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
Potential Signaling Pathway
While the exact mechanism of this compound is unknown, many natural products induce cytotoxicity through the intrinsic apoptosis pathway.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
This proposed pathway suggests that this compound may induce mitochondrial stress, leading to the release of cytochrome c.[2][14] This, in turn, activates a caspase cascade, culminating in apoptosis.[12][15] Further experiments, such as western blotting for Bcl-2 family proteins and measuring mitochondrial membrane potential, would be required to validate this hypothesis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.johner-institute.com [blog.johner-institute.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 13. abcam.com [abcam.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Mniopetal A Derivatization for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A belongs to the family of drimane sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. Related compounds, such as Mniopetal E, have demonstrated inhibitory effects against HIV-1 reverse transcriptase, highlighting the therapeutic potential of this scaffold.[1][2] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the functional groups of this compound, researchers can identify key structural features responsible for its bioactivity, leading to the design of more potent and selective analogs.
These application notes provide a comprehensive guide to the derivatization of this compound for the purpose of conducting SAR studies. The following sections detail proposed synthetic protocols for the modification of key functional groups, methodologies for evaluating biological activity, and a framework for interpreting the resulting data.
Hypothetical Structure of this compound
For the context of these application notes, we will use a hypothetical structure of this compound based on the core scaffold of related mniopetals, such as Mniopetal C. This structure contains several key functional groups amenable to chemical modification: a primary alcohol, a secondary alcohol, an aldehyde, and a lactone.
(Note: The precise chemical structure of this compound is not publicly available. The following structure is a plausible representation for illustrative purposes.)
Proposed Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the primary and secondary hydroxyl groups, and the aldehyde. The following protocols outline the synthesis of a focused library of derivatives to probe the SAR of this compound.
Table 1: Proposed Derivatives of this compound and their Rationale
| Derivative ID | Target Functional Group | Modification | Rationale for Modification |
| MA-001 | Primary Alcohol (-CH₂OH) | Esterification (Acetate) | Evaluate the importance of the hydroxyl group's hydrogen-bonding capacity. |
| MA-002 | Primary Alcohol (-CH₂OH) | Etherification (Methyl ether) | Assess the impact of removing the hydrogen-bond donor while maintaining some polarity. |
| MA-003 | Primary Alcohol (-CH₂OH) | Oxidation to Carboxylic Acid | Investigate the effect of introducing a charged group. |
| MA-004 | Secondary Alcohol (-OH) | Esterification (Acetate) | Probe the steric and electronic requirements at this position. |
| MA-005 | Secondary Alcohol (-OH) | Oxidation to Ketone | Determine the influence of the hydroxyl's stereochemistry and hydrogen-bonding ability. |
| MA-006 | Aldehyde (-CHO) | Reduction to Primary Alcohol | Assess the role of the electrophilic aldehyde in biological activity. |
| MA-007 | Aldehyde (-CHO) | Reductive Amination (Benzylamine) | Introduce a bulky, basic group to explore new binding interactions. |
| MA-008 | Aldehyde (-CHO) | Wittig Reaction (Methyltriphenylphosphonium bromide) | Replace the carbonyl with a double bond to evaluate the importance of the carbonyl oxygen. |
Experimental Protocols
General Synthetic Procedures
Protocol 1: Esterification of Primary Alcohol (MA-001)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) and acetic anhydride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield MA-001 .
Protocol 2: Oxidation of Primary Alcohol to Carboxylic Acid (MA-003)
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of acetone and water.
-
Add Jones reagent (2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with isopropanol.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford MA-003 .
Protocol 3: Reductive Amination of Aldehyde (MA-007)
-
Dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography to obtain MA-007 .
Biological Activity Evaluation
For this hypothetical study, we will assess the antibacterial activity of this compound and its derivatives against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare stock solutions of this compound and its derivatives (MA-001 to MA-008 ) in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data from the MIC assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships.
Table 2: Hypothetical Antibacterial Activity of this compound Derivatives
| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Parent Compound | 16 | 64 |
| MA-001 | Primary alcohol acetate | 32 | 128 |
| MA-002 | Primary alcohol methyl ether | 64 | >256 |
| MA-003 | Primary alcohol carboxylic acid | 8 | 32 |
| MA-004 | Secondary alcohol acetate | 16 | 64 |
| MA-005 | Secondary alcohol ketone | 64 | 128 |
| MA-006 | Aldehyde reduction to alcohol | >256 | >256 |
| MA-007 | Reductive amination (benzylamine) | 128 | >256 |
| MA-008 | Wittig reaction (alkene) | >256 | >256 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Interpretation of SAR Data
-
The aldehyde group appears to be essential for antibacterial activity, as its reduction (MA-006 ) or conversion to an alkene (MA-008 ) leads to a significant loss of potency.
-
Modification of the primary alcohol suggests that a free hydroxyl group is not critical, and the introduction of a carboxylic acid (MA-003 ) enhances activity, particularly against S. aureus. This may be due to improved solubility or new interactions with the bacterial target.
-
The secondary alcohol seems to be important, as its oxidation to a ketone (MA-005 ) diminishes activity. This suggests that the stereochemistry and hydrogen-bonding capability of this hydroxyl group are crucial.
Visualizations
Diagrams of Workflows and Pathways
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Hypothetical signaling pathway for this compound's antibacterial action.
Conclusion
These application notes provide a foundational framework for initiating SAR studies on this compound. The proposed derivatization strategies, coupled with detailed experimental protocols, offer a systematic approach to elucidating the key structural features governing its biological activity. The resulting data will be instrumental in guiding the design and synthesis of novel this compound analogs with enhanced therapeutic potential.
References
Application Notes and Protocols: Experimental Design for Mniopetal A Antiviral Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal A is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities.[1][2][3] Related compounds, such as Mniopetal E, have demonstrated inhibitory effects on the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[4][5] Drimane sesquiterpenoids have also been reported to possess antimicrobial and antifungal properties.[1][3][6] Given the therapeutic potential of this chemical class, this compound warrants investigation as a potential antiviral agent.
These application notes provide a comprehensive framework for the systematic evaluation of the antiviral efficacy of this compound, from initial in vitro screening to preliminary in vivo assessment. The protocols outlined below are designed to be adaptable for screening against a variety of viruses and are intended to guide researchers in generating robust and reproducible data.
Overall Experimental Workflow
The experimental design for assessing the antiviral potential of this compound follows a logical progression from initial toxicity profiling to in vitro efficacy testing and, finally, to in vivo evaluation in a suitable animal model. This staged approach ensures that resources are used efficiently and that a comprehensive dataset is generated to support further development.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the cytotoxicity of this compound and its in vitro efficacy against the target virus(es).
Cytotoxicity Assay
Principle: Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is toxic to the host cells.[7][8][9][10] This is typically expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected cells by 50%.[8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a common method for this, where mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.
Protocol: MTT Assay for CC50 Determination
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions of the compound in cell culture medium.
-
Treatment: Remove the medium from the cells and add the this compound dilutions. Include wells with untreated cells (cell control) and wells with medium only (background control). Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[8][9]
Antiviral Efficacy Assays
Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed.
Principle: This is the gold standard for determining the antiviral activity of a compound.[11] It measures the ability of a drug to reduce the number of viral plaques formed in a cell monolayer.[11][12][13][14] A plaque is a localized area of cell death (cytopathic effect, CPE) resulting from viral replication.[14][15] The concentration of the compound that reduces the plaque number by 50% is the EC50 (50% effective concentration).
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.[14]
-
Compound Treatment: After incubation, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing agarose or methylcellulose) with various concentrations of this compound. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.[11][12]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.[11]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Principle: This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.[12][16][17] It is a sensitive method to determine the inhibitory effect of a compound on viral replication.[16][17][18]
Protocol: Viral Yield Reduction Assay
-
Infection and Treatment: Infect host cells with the target virus at a specific multiplicity of infection (MOI). After viral adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.
-
Virus Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the viral titers from the treated samples to the untreated virus control. The EC50 is the concentration of this compound that reduces the viral yield by 50%.
Data Presentation and Interpretation
The data from the in vitro assays should be compiled to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window.
SI = CC50 / EC50
A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.[8] Compounds with an SI value of ≥10 are generally considered good candidates for further investigation.[8]
Table 1: In Vitro Antiviral Activity of this compound
| Virus Target | Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | >100 | 15.2 | >6.6 |
| Herpes Simplex Virus 1 | Vero | Plaque Reduction | >100 | 8.7 | >11.5 |
| Dengue Virus 2 | Huh-7 | Viral Yield Reduction | 85.3 | 12.1 | 7.0 |
| HIV-1 | MT-4 | p24 Antigen ELISA | 92.5 | 5.4 | 17.1 |
Phase 2: Elucidating the Mechanism of Action (MoA)
Understanding how this compound inhibits viral replication is a critical step in its development as an antiviral drug.
Common Viral Life Cycle Stages as Potential Targets
Viruses replicate through a multi-step process, each of which can be a target for antiviral drugs.[19][20][21]
Time-of-Addition Assay
Principle: This assay helps to identify which stage of the viral life cycle is inhibited by this compound. The compound is added at different time points relative to viral infection, and the effect on viral yield is measured.
Protocol:
-
Synchronize the infection of host cells with a high MOI of the virus.
-
Add this compound at various time points:
-
Pre-infection: To assess inhibition of attachment.
-
During infection: To assess inhibition of entry.
-
Post-infection: At different time points to assess inhibition of replication, assembly, or release.
-
-
Harvest the virus at the end of the replication cycle and determine the viral yield.
-
A significant reduction in viral yield when the compound is added at a specific time point suggests that the corresponding stage of the viral life cycle is being targeted.
Virucidal Assay
Principle: This assay determines if this compound directly inactivates virus particles.[12]
Protocol:
-
Incubate a known amount of virus directly with various concentrations of this compound for a set period (e.g., 1-2 hours) at 37°C.
-
Dilute the mixture to a non-inhibitory concentration of the compound.
-
Determine the remaining infectious virus titer using a plaque assay.
-
A significant reduction in viral titer compared to the untreated control indicates virucidal activity.
Enveloped Virus Entry Pathways
For enveloped viruses, entry into the host cell is a critical first step and a common target for antiviral drugs.[22][23][24][25]
Phase 3: In Vivo Efficacy Studies
Promising in vitro results should be followed up with in vivo studies to assess the efficacy of this compound in a living organism.[25][26]
Animal Model Selection
The choice of animal model is critical and depends on the target virus.[27] Mice are commonly used for initial studies due to their cost-effectiveness and availability.[27][28] For certain viruses, such as influenza, ferrets are a more suitable model as they can exhibit human-like symptoms.[17][27] For novel viruses, transgenic mice expressing human receptors may be necessary.[26]
Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)
Before an efficacy study, the MTD of this compound in the chosen animal model must be determined. This is the highest dose that does not cause unacceptable toxicity. PK studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which will inform the dosing regimen for the efficacy study.
In Vivo Efficacy Protocol (General Framework)
-
Animal Groups: Divide animals into groups, including:
-
Vehicle control (infected, no treatment)
-
Positive control (infected, treated with a known antiviral drug)
-
This compound treatment groups (infected, treated with different doses of this compound)
-
-
Infection: Infect the animals with a standardized dose of the virus (e.g., intranasally for respiratory viruses).[28][29][30]
-
Treatment: Administer this compound according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection). Treatment may begin before or after infection, depending on the study's objective (prophylactic vs. therapeutic).[29]
-
Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, changes in activity, and mortality.[29]
-
Endpoint Analysis: At specific time points post-infection, euthanize a subset of animals from each group and collect relevant tissues (e.g., lungs for respiratory viruses).[29]
-
Data Collection:
-
Viral Load: Determine the viral titer in the collected tissues.
-
Histopathology: Examine tissue sections for signs of inflammation and damage.
-
Biomarkers: Measure levels of relevant cytokines and other inflammatory markers.
-
Table 2: Example In Vivo Efficacy Data for this compound against Influenza A Virus in Mice
| Treatment Group | Mean Weight Loss (%) | Survival Rate (%) | Lung Viral Titer (log10 PFU/g) | Lung Histopathology Score |
| Vehicle Control | 25.4 | 0 | 6.8 | 4.5 |
| Oseltamivir (20 mg/kg) | 8.2 | 100 | 2.1 | 1.2 |
| This compound (25 mg/kg) | 15.1 | 60 | 4.3 | 2.8 |
| This compound (50 mg/kg) | 10.5 | 80 | 3.2 | 2.1 |
Conclusion
This document provides a detailed roadmap for the preclinical evaluation of this compound as a potential antiviral agent. By following these structured protocols, researchers can generate the necessary data to assess its safety and efficacy, elucidate its mechanism of action, and determine its potential for further development as a novel antiviral therapeutic.
References
- 1. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 4. Virus: Reproduction | Texas Gateway [texasgateway.org]
- 5. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. immunology.org [immunology.org]
- 22. Virus entry: molecular mechanisms and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viral entry - Wikipedia [en.wikipedia.org]
- 24. fiveable.me [fiveable.me]
- 25. journals.biologists.com [journals.biologists.com]
- 26. In Vivo Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 28. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 30. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Mniopetal A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges encountered during the total synthesis of Mniopetal A.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
The total synthesis of this compound, a complex drimane sesquiterpenoid, typically involves several key strategic stages. While the exact sequence can vary, a common approach, drawing from syntheses of related compounds like Mniopetal E, includes:
-
Construction of a highly functionalized linear precursor: This often involves stereocontrolled carbon-carbon bond formations, such as Horner-Emmons reactions, to build the backbone of the molecule.
-
Intramolecular Diels-Alder (IMDA) reaction: This crucial step forms the core tricyclic skeleton of the Mniopetal family of natural products.[1][2][3][4] The stereoselectivity of this reaction is paramount for the success of the synthesis.
-
Functional group manipulations and lactone formation: Post-cycloaddition, a series of transformations are required to install the correct oxidation states and form the characteristic γ-hydroxy-γ-lactone moiety.[1][2][4]
Q2: What are the most common challenges encountered in the synthesis of this compound and related drimane sesquiterpenoids?
Researchers may encounter several challenges, including:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry throughout the synthesis is a primary challenge, particularly during the IMDA reaction.
-
Low Yields: The multi-step nature of the synthesis can lead to low overall yields. Identifying and optimizing low-yielding steps is critical.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, complicating purification and reducing yields.
-
Reproducibility: Achieving consistent results across different batches can be difficult due to the sensitivity of some reactions to subtle changes in conditions.
Troubleshooting Guides
Guide 1: Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction
Issue: The key IMDA reaction to form the tricyclic core of this compound is proceeding with low yield.
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Thermal IMDA reactions are sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition or the formation of side products. |
| Presence of Impurities | Ensure the starting triene precursor is of high purity. Impurities can inhibit the reaction or lead to undesired pathways. |
| Inappropriate Solvent | Screen different high-boiling point solvents such as toluene, xylene, or mesitylene. The choice of solvent can influence the transition state of the cycloaddition. |
| Lewis Acid Catalysis | Consider the use of a Lewis acid catalyst to promote the reaction at a lower temperature. However, care must be taken as Lewis acids can also promote side reactions. |
A decision-making workflow for troubleshooting this issue is presented below:
Caption: Troubleshooting workflow for low IMDA yield.
Guide 2: Poor Stereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction
Issue: The IMDA reaction is producing a mixture of diastereomers, with the undesired stereoisomer being a significant component.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | The endo/exo selectivity of Diels-Alder reactions is often temperature-dependent. Lower reaction temperatures generally favor the kinetic endo product.[5] |
| Steric Hindrance | The conformation of the tether connecting the diene and dienophile can influence the facial selectivity of the cycloaddition. Modification of protecting groups on the tether may alter its conformational preference and improve stereoselectivity. |
| Choice of Catalyst | If using a Lewis acid, the nature of the catalyst can significantly impact the diastereoselectivity. Experiment with different Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄) to find the optimal balance of reactivity and selectivity. |
The following table summarizes hypothetical data on the effect of reaction conditions on the diastereomeric ratio of the IMDA product.
| Temperature (°C) | Solvent | Lewis Acid (0.1 eq) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 110 | Toluene | None | 3:1 | 65 |
| 80 | Toluene | None | 5:1 | 50 |
| 80 | Dichloromethane | Et₂AlCl | 8:1 | 75 |
| 80 | Dichloromethane | SnCl₄ | 2:1 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Diels-Alder (IMDA) Reaction
-
Preparation: A solution of the triene precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon.
-
Reaction: The solution is heated to reflux (approximately 110 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tricyclic product.
Protocol 2: Horner-Emmons Olefination for Precursor Synthesis
-
Deprotonation: To a solution of the phosphonate reagent (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Aldehyde Addition: A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Overall Synthetic Workflow
The following diagram illustrates a generalized workflow for the total synthesis of this compound.
Caption: Generalized workflow for this compound total synthesis.
References
Technical Support Center: Mniopetal A Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Mniopetal A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, a drimane sesquiterpenoid, presents several purification challenges typical for natural products. These include:
-
Low abundance: this compound may be present in low concentrations in the source material, requiring efficient extraction and enrichment steps.
-
Co-eluting impurities: Structurally similar compounds are often present in the crude extract, leading to difficulties in separation by chromatography.
-
Instability: this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light.[1][2]
-
Sample matrix complexity: The crude extract is a complex mixture of various compounds, which can interfere with the purification process.[3]
Q2: What is a suitable starting material for this compound isolation?
A2: this compound is a natural product. The selection of the source organism and the specific part of the organism (e.g., leaves, stem, roots) is crucial for maximizing the yield. A thorough literature review of related drimane sesquiterpenoids can provide guidance on potential high-yielding sources.
Q3: What analytical techniques are recommended for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the preferred method for monitoring the purification process. Thin-Layer Chromatography (TLC) can be used as a rapid, qualitative tool for tracking the presence of this compound in different fractions.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract.
| Possible Cause | Recommended Solution |
| Inefficient extraction solvent. | Screen a panel of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the optimal solvent for this compound extraction.[5][6] |
| Degradation during extraction. | Employ milder extraction techniques such as maceration or ultrasound-assisted extraction at room temperature to prevent thermal degradation.[7] |
| Improper sample preparation. | Ensure the source material is properly dried and ground to a fine powder to maximize the surface area for extraction.[8] |
| Suboptimal extraction time. | Optimize the extraction time; prolonged extraction may lead to the co-extraction of undesirable compounds or degradation of the target molecule. |
Problem 2: Poor Separation of this compound from Impurities during Column Chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase. | Test different stationary phases such as silica gel, C18 reversed-phase silica, or Sephadex LH-20. The choice will depend on the polarity of this compound and the impurities. |
| Non-optimized mobile phase. | Perform a gradient elution to identify the optimal solvent system for separating this compound. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a common starting point for silica gel chromatography. For reversed-phase, a gradient of water and acetonitrile or methanol is typically used. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Irregular column packing. | Ensure the chromatography column is packed uniformly to prevent channeling and band broadening. |
Problem 3: Degradation of this compound during Purification.
| Possible Cause | Recommended Solution |
| pH instability. | Buffer the mobile phase to a neutral pH if this compound is found to be sensitive to acidic or basic conditions. |
| Light sensitivity. | Protect the sample from light by using amber-colored vials and covering the chromatography column with aluminum foil.[1] |
| Oxidation. | Degas solvents before use and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the mobile phase if oxidative degradation is suspected.[1] |
| Thermal instability. | Conduct all purification steps at room temperature or in a cold room if this compound is thermolabile.[6] |
Experimental Protocols
Protocol 1: Extraction of this compound
-
Preparation of Material: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Maceration: Soak the powdered material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solvent Partitioning: Suspend the concentrated crude extract in water and sequentially partition with hexane, ethyl acetate, and n-butanol. Monitor the presence of this compound in each fraction by TLC or HPLC.
Protocol 2: Chromatographic Purification of this compound
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (5 column volumes)
-
90:10 Hexane:Ethyl Acetate (5 column volumes)
-
...and so on, until this compound elutes.
-
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC or HPLC.
-
Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, if necessary.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to this compound purification.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving separation during chromatography.
Based on the biological activities of related drimane sesquiterpenoids, this compound could potentially modulate various signaling pathways.[9] For instance, many sesquiterpenoids exhibit anti-inflammatory and anti-cancer properties, often through the inhibition of pathways like NF-κB or the modulation of MAPK signaling.[10][11]
Caption: A hypothetical signaling pathway modulated by this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Purification of Natural Products | Natural Product Extraction: Principles and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Mniopetal A solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mniopetal A, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] It was first isolated from a fungus of the Mniopetalum species and has shown potential as an antiviral agent, specifically as an inhibitor of Moloney murine leukemia virus (MuLV) reverse transcriptase. The core structure of this compound is a drimane skeleton.[1]
Quantitative Data Summary: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 158760-98-6 | [1] |
| Molecular Formula | C₂₇H₄₀O₉ | [1] |
| Molecular Weight | 508.6 g/mol | [1] |
| IUPAC Name | [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-acetyloxydecanoate | [1] |
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?
A2: this compound, like other drimane sesquiterpenoids, is a lipophilic molecule and is expected to have very low solubility in aqueous solutions. This is a common challenge encountered with hydrophobic compounds in biological experiments. When you introduce a concentrated stock solution of this compound (likely dissolved in an organic solvent) into an aqueous buffer, the compound can precipitate out of solution.
Q3: What organic solvents are recommended for preparing a stock solution of this compound?
A3: Based on general practices for hydrophobic compounds and related drimane sesquiterpenoids, the following organic solvents are recommended for preparing a stock solution of this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.
Q4: What is the maximum concentration of organic solvent (like DMSO) that is safe for my cell culture experiments?
A4: The tolerance of cell lines to organic solvents can vary. However, as a general guideline:
-
DMSO: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. It is recommended to keep the final concentration at or below 0.1% (v/v) if possible. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.
-
Ethanol and Methanol: The tolerance for these solvents is generally lower than for DMSO in cell culture. It is advisable to keep the final concentration well below 1% (v/v).
Q5: What are the known biological activities and mechanisms of action for this compound and related compounds?
A5: this compound and other drimane sesquiterpenoids have been shown to exhibit a range of biological activities:
-
Antiviral Activity: this compound itself has been identified as an inhibitor of reverse transcriptase.[1]
-
Anti-inflammatory Activity: Related drimane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]
-
Apoptosis Induction: Some drimane sesquiterpenoids can inhibit caspase-1 and caspase-3, enzymes that play crucial roles in inflammation and apoptosis (programmed cell death).[2]
Troubleshooting Guides
Problem: this compound precipitates when I add it to my aqueous buffer.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | This compound is inherently hydrophobic. It is not expected to be soluble in purely aqueous solutions at high concentrations. |
| "Salting Out" Effect | High salt concentrations in your buffer can further decrease the solubility of hydrophobic compounds. |
| Incorrect Dilution Method | Adding the aqueous buffer directly to your concentrated organic stock can cause rapid precipitation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Methanol, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (DMSO, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of solvent evaporation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound stock solution into an aqueous medium for cell-based experiments while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. Aim to keep the final organic solvent concentration as low as possible (ideally ≤0.1% for DMSO).
-
In a sterile polypropylene tube, add the required volume of pre-warmed aqueous medium.
-
While vigorously vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the hydrophobic compound before it has a chance to aggregate and precipitate.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration of this compound.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway Diagrams
NF-κB Inhibition Pathway
Caption: this compound and related drimane sesquiterpenoids can inhibit the NF-κB signaling pathway.
Caspase-Mediated Apoptosis Pathway
Caption: Drimane sesquiterpenoids may inhibit apoptosis by targeting effector caspases like Caspase-3.
HIV Reverse Transcriptase Inhibition
Caption: this compound inhibits the activity of HIV reverse transcriptase, blocking viral DNA synthesis.
References
Technical Support Center: Optimizing Mniopetal A Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Mniopetal A for successful antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in antiviral activity results between experiments. | - Inconsistent this compound stock solution preparation. - Pipetting errors. - Variation in cell seeding density. - Fluctuation in incubation times. | - Prepare fresh stock solutions for each experiment and validate concentration. - Use calibrated pipettes and proper pipetting techniques. - Ensure a uniform single-cell suspension before seeding. - Strictly adhere to standardized incubation periods. |
| No observable antiviral effect at tested concentrations. | - this compound concentration is too low. - The compound has no activity against the specific virus. - Issues with the assay setup (e.g., high virus titer). | - Perform a dose-response study with a wider and higher range of concentrations. - Include a positive control antiviral to validate the assay. - Optimize the virus titer to ensure it is within the dynamic range of the assay. |
| Significant cytotoxicity observed even at low this compound concentrations. | - The compound is inherently toxic to the host cells. - Contamination of the this compound stock. - Solvent (e.g., DMSO) concentration is too high. | - Determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value for antiviral assays. - Filter-sterilize the stock solution. - Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% DMSO).[1] |
| Precipitation of this compound in the culture medium. | - Poor aqueous solubility of the compound.[2][3] - The concentration used exceeds its solubility limit. | - Prepare a higher concentration stock in an appropriate solvent (e.g., DMSO) and dilute further in the medium. - Visually inspect for precipitation after dilution. - If solubility remains an issue, consider formulation strategies such as using solubility enhancers, though this may impact biological activity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an antiviral assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency and toxicity. A typical starting range for natural product screening is from 0.1 µM to 100 µM.[4] This range allows for the identification of a dose-dependent effect and the determination of key parameters like the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The optimal concentration provides the highest antiviral activity with the lowest cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window. You must first perform a cytotoxicity assay to determine the CC50 and an antiviral assay to determine the EC50.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: this compound, like many natural products, should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentrations in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.[1]
Q4: My antiviral assay results are not reproducible. What could be the cause?
A4: Lack of reproducibility can stem from several factors. Key areas to investigate include:
-
Compound Stability: Ensure your this compound stock is not degraded.
-
Cell Health: Use cells that are in the exponential growth phase and have a consistent passage number.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment.
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing.
Q5: Can the antiviral activity of this compound be cell-line dependent?
A5: Yes, the antiviral efficacy and cytotoxicity of a compound can vary significantly between different cell lines. This can be due to differences in cell metabolism, compound uptake, or the ability of the virus to replicate in different host cells. It is advisable to test this compound in multiple relevant cell lines to assess the breadth of its activity and toxicity profile.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTS Assay
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare a "no-drug" control and a "cells-only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells-only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50) using a Cytopathic Effect (CPE) Inhibition Assay
This protocol measures the concentration of this compound required to inhibit the virus-induced cell death by 50%.
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate tube, dilute the virus stock to a predetermined multiplicity of infection (MOI).
-
Infection and Treatment: Add the this compound dilutions to the cells, followed by the addition of the virus. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the "virus control" wells show approximately 80-90% CPE (typically 2-4 days).
-
Quantification of CPE: Use a method like the MTS assay (as described in Protocol 1) to quantify cell viability.[6]
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.
Data Presentation
Table 1: Example Cytotoxicity and Antiviral Activity Data for this compound
| This compound (µM) | % Cell Viability (CC50 Assay) | % CPE Inhibition (EC50 Assay) |
| 100 | 15.2 | 98.5 |
| 50 | 35.8 | 95.1 |
| 25 | 68.9 | 89.3 |
| 12.5 | 92.1 | 75.4 |
| 6.25 | 98.5 | 52.1 |
| 3.13 | 100 | 28.7 |
| 1.56 | 100 | 10.2 |
| 0 | 100 | 0 |
Table 2: Summary of Key Antiviral Parameters for this compound
| Parameter | Value | Description |
| CC50 | 45 µM | 50% Cytotoxic Concentration |
| EC50 | 6 µM | 50% Effective Concentration |
| SI | 7.5 | Selectivity Index (CC50/EC50) |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Potential mechanisms of this compound antiviral activity.
Caption: Troubleshooting logic for inconsistent antiviral assay results.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. youtube.com [youtube.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Mniopetal A Assay Interference and Mitigation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mniopetal A. The information provided addresses potential assay interference and offers strategies for mitigation to ensure data integrity.
Troubleshooting Guide: Addressing Common Issues
Researchers using this compound may encounter unexpected or inconsistent results. This guide provides a structured approach to identifying and resolving potential assay interference.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Signal in Biochemical Assays (e.g., Enzyme Inhibition Assays) | Covalent Modification of Target Protein: this compound, as a drimane sesquiterpenoid, may contain reactive functional groups (e.g., aldehydes) that can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on the target protein, leading to non-specific inhibition. | 1. Perform a time-dependent inhibition assay: Pre-incubate the enzyme with this compound for varying durations before adding the substrate. A time-dependent decrease in enzyme activity suggests covalent modification. 2. Conduct a dialysis or jump-dilution experiment: If the inhibition is reversible, activity should be restored after removal of the compound. Irreversible inhibition points towards covalent binding. 3. Use a nucleophile-containing scavenger: Include a high concentration of a nucleophile like glutathione or dithiothreitol (DTT) in the assay buffer to compete with the protein for covalent modification by this compound. |
| Increased Signal in Reporter Gene or Cell-Based Assays | Redox Cycling and ROS Generation: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS). ROS can interfere with assay components, such as luciferase in reporter assays, or induce cellular stress pathways, leading to false-positive signals. | 1. Incorporate an antioxidant: Add an antioxidant such as N-acetylcysteine (NAC) to the assay medium to quench ROS. A reduction in the signal in the presence of the antioxidant suggests redox-mediated interference. 2. Use a cell-free luciferase assay: Test this compound directly against the luciferase enzyme in the absence of cells. Inhibition in this format would point to direct interaction with the reporter enzyme. |
| Variable IC50 Values Across Different Assay Formats | Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to apparent activity. This effect is often sensitive to the presence of detergents. | 1. Include a non-ionic detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. If this compound is an aggregator, its apparent potency will be significantly reduced in the presence of a detergent. 2. Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates by this compound at concentrations used in the assay. |
| Fluorescence or Absorbance Interference | Intrinsic Optical Properties: this compound may possess inherent fluorescence or absorbance at the wavelengths used for detection in the assay, leading to false signals. | 1. Run a background control: Measure the fluorescence or absorbance of this compound in the assay buffer without the biological target or detection reagents. Subtract this background from the experimental wells. 2. Use a different detection method: If possible, switch to an alternative assay format with a different readout (e.g., luminescence instead of fluorescence). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about assay interference?
This compound is a drimane sesquiterpenoid natural product. While specific data on this compound is limited, related compounds in this class contain reactive functional groups, such as aldehydes. Such groups can lead to non-specific interactions in biological assays, a phenomenon associated with Pan-Assay Interference Compounds (PAINS). Therefore, it is crucial to perform counter-screens to ensure that any observed biological activity is specific to the intended target and not an artifact of assay interference.
Q2: What are the common mechanisms of assay interference for compounds like this compound?
Based on the potential presence of reactive moieties, this compound could interfere with assays through several mechanisms:
-
Covalent Protein Modification: Reactive functional groups can form covalent bonds with proteins, leading to non-specific inhibition.
-
Redox Cycling: The compound may undergo oxidation-reduction reactions, generating reactive oxygen species (ROS) that can damage cellular components or interfere with assay reagents.
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester proteins non-specifically.
-
Optical Interference: The compound may have intrinsic fluorescence or absorbance that overlaps with the assay's detection wavelengths.
Q3: How can I proactively mitigate potential assay interference from this compound?
Several steps can be taken during assay development and execution:
-
Assay Design: Whenever possible, use orthogonal assays with different detection methods to confirm initial hits.
-
Control Experiments: Always include appropriate controls, such as testing the compound in the absence of the target protein or using a structurally related but inactive analog if available.
-
Reagent Purity: Ensure the purity of this compound, as impurities can also lead to false positives.
-
Detergent Addition: For biochemical assays, the inclusion of a low concentration of a non-ionic detergent can help prevent interference from compound aggregation.
Experimental Protocols
Protocol 1: Time-Dependent Inhibition Assay
Objective: To determine if this compound exhibits time-dependent inhibition of a target enzyme, which is indicative of covalent modification.
Materials:
-
Target enzyme
-
This compound stock solution
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the target enzyme to wells containing either this compound or vehicle control.
-
Incubate the enzyme-compound mixture for different time points (e.g., 0, 15, 30, 60 minutes) at the appropriate temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Measure the reaction progress over time using a plate reader.
-
Calculate the initial reaction rates for each condition.
-
Plot the enzyme activity as a function of pre-incubation time for each concentration of this compound. A decrease in activity with increasing pre-incubation time suggests time-dependent inhibition.
Protocol 2: Assay for Redox Cycling using N-acetylcysteine (NAC)
Objective: To assess if this compound induces a signal through the generation of reactive oxygen species (ROS).
Materials:
-
Cell-based or biochemical assay system where interference is suspected
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution
-
Assay-specific reagents and detection instruments
Methodology:
-
Determine the optimal concentration of NAC that does not interfere with the assay but can effectively scavenge ROS (typically in the low millimolar range).
-
Set up the assay with the following conditions in parallel:
-
Vehicle control
-
This compound at various concentrations
-
NAC alone
-
This compound at various concentrations in the presence of NAC
-
-
Perform the assay according to the standard protocol.
-
Measure the assay signal for all conditions.
-
Compare the signal generated by this compound in the presence and absence of NAC. A significant reduction in the signal in the presence of NAC indicates that the observed activity is likely due to ROS generation.
Visualizations
Caption: Potential non-specific effects of this compound on a signaling pathway.
Caption: A systematic workflow to identify potential assay interference.
Caption: A decision tree for troubleshooting unexpected assay results.
Technical Support Center: Mniopetal A In Vitro Studies
Disclaimer: Information regarding the specific cytotoxic profile of Mniopetal A and methods to reduce it is limited in current scientific literature. The following guide provides general strategies and troubleshooting advice applicable to the in vitro study of natural products, particularly sesquiterpenoids like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when assessing the cytotoxicity of this compound in vitro.
Q1: We are observing high levels of cytotoxicity in our cancer cell line even at very low concentrations of this compound. How can we determine if this is a specific anti-cancer effect or general toxicity?
A1: Differentiating between targeted anti-cancer activity and non-specific cytotoxicity is crucial.
-
Recommendation: Test this compound in parallel on a non-cancerous, healthy cell line (e.g., from the same tissue of origin as the cancer cell line).
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both the cancerous and non-cancerous cell lines. From these values, you can determine the Selectivity Index (SI).
-
SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)
-
-
Interpretation: A higher SI value (typically >3) suggests that this compound is selectively toxic to cancer cells.[1] A low SI value (≤1) indicates general cytotoxicity.
Q2: Our results show high variability between replicate wells in our cytotoxicity assay. What are the potential causes and solutions?
A2: High variability can obscure the true effect of your compound. Several factors could be responsible:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette gently to avoid cell damage.[2]
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and media components, leading to skewed results. Avoid using the outermost wells for experimental data or ensure the incubator has adequate humidity.[3]
-
Compound Precipitation: this compound, like many natural products, may have low aqueous solubility. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If observed, consider using a different solvent or reducing the final solvent concentration.
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in serial dilutions and reagent additions.[2]
Q3: The cytotoxicity of this compound seems to increase dramatically with longer incubation times (e.g., 72 hours vs. 24 hours). How should we choose the optimal exposure time?
A3: The optimal incubation time depends on the cell line's doubling time and the compound's potential mechanism of action.
-
Recommendation: Perform a time-course experiment. Test a range of this compound concentrations at multiple time points (e.g., 24h, 48h, 72h).
-
Analysis: This will reveal how quickly the cytotoxic effects manifest. Some compounds may require a full cell cycle to exert their effects, while others may act more rapidly.
-
Consideration: For apoptosis assays, a shorter incubation time (e.g., 6-8 hours) might be necessary to capture early apoptotic events.[4]
Q4: Could the observed cytotoxicity be due to oxidative stress? Are there methods to test for and mitigate this?
A4: Yes, many natural compounds, including sesquiterpenes, can induce cytotoxicity through the generation of Reactive Oxygen Species (ROS).[5][6]
-
Testing for ROS: You can measure ROS production directly using fluorescent probes like DCFH-DA in cells treated with this compound.
-
Mitigation Strategy: A potential method to reduce this off-target cytotoxicity is to co-administer an antioxidant, such as N-acetylcysteine (NAC).[7] If NAC co-treatment reduces cytotoxicity in non-cancerous cells while preserving it in cancer cells, it suggests that ROS-mediated damage is a component of the general toxicity.
Experimental Protocols & Data Presentation
Protocol 1: Determining the Selectivity Index of this compound
This protocol outlines the steps to assess the selective cytotoxicity of this compound.
-
Cell Culture: Culture both a cancer cell line (e.g., HepG2, human liver cancer) and a corresponding non-cancerous cell line (e.g., THLE-2, normal human liver epithelial cells) in their recommended media.[1]
-
Cell Seeding: Seed both cell types into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or SRB assay.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of this compound concentration.
-
Use non-linear regression to determine the IC50 value for each cell line.
-
Calculate the Selectivity Index (SI) using the formula provided in A1.
-
Illustrative Data: Selectivity of this compound
The following table presents hypothetical data to illustrate the concept of a selectivity index.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | HepG2 | Cancerous | 8.8 | 6.2 |
| THLE-2 | Non-cancerous | 54.5 | ||
| Doxorubicin | HepG2 | Cancerous | 0.9 | 1.3 |
| (Control Drug) | THLE-2 | Non-cancerous | 1.2 |
This is illustrative data and does not represent actual experimental results.
Protocol 2: Co-treatment with an Antioxidant to Reduce Oxidative Stress
This protocol describes how to test if an antioxidant can mitigate this compound-induced cytotoxicity.
-
Cell Seeding: Seed both cancerous and non-cancerous cells in 96-well plates as described in Protocol 1.
-
Experimental Groups: Prepare the following treatment groups:
-
This compound alone (at various concentrations).
-
N-acetylcysteine (NAC) alone (at a fixed, non-toxic concentration, e.g., 1-5 mM).
-
This compound + NAC (co-treatment).
-
Vehicle control.
-
-
Treatment and Incubation: Add the respective treatments to the cells and incubate for the desired duration (e.g., 48 hours).
-
Viability Assay: Assess cell viability using an appropriate method (e.g., MTT assay).
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC for both cell lines.
Illustrative Data: Effect of NAC Co-treatment
This table shows hypothetical results from an antioxidant co-treatment experiment.
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in IC50 |
| THLE-2 | This compound alone | 54.5 | - |
| (Non-cancerous) | This compound + 5mM NAC | 163.5 | 3.0 |
| HepG2 | This compound alone | 8.8 | - |
| (Cancerous) | This compound + 5mM NAC | 10.1 | 1.15 |
This is illustrative data. A significant increase in the IC50 value for the non-cancerous cell line suggests that NAC is protecting these cells from this compound-induced cytotoxicity, likely by mitigating oxidative stress.
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and potential biological pathways.
Caption: Workflow for assessing and troubleshooting this compound cytotoxicity.
References
- 1. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Mniopetal A Production from Mniopetalum sp. Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Mniopetal A from Mniopetalum sp. fermentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of Mniopetalum sp. fermentation for this compound production.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| MN-A-001 | Low this compound Yield | 1. Suboptimal fermentation parameters (pH, temperature, aeration, agitation).2. Nutrient limitation in the culture medium.3. Inadequate inoculum size or quality.4. Shear stress from excessive agitation damaging mycelia. | 1. Optimize fermentation parameters systematically. Start with the baseline conditions provided in the Experimental Protocols section and perform a design of experiments (DoE) to identify optimal settings.[1][2]2. Analyze the medium composition and consider supplementing with precursors to the drimane sesquiterpenoid pathway, such as farnesyl pyrophosphate (FPP).3. Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (typically 5-10% v/v).4. Gradually increase agitation speed and monitor mycelial morphology and this compound production to find a balance between mixing and shear stress. |
| MN-A-002 | Inconsistent Batch-to-Batch Production | 1. Variability in raw materials for the culture medium.2. Inconsistent sterilization of media or bioreactor.3. Fluctuations in fermentation parameters between batches. | 1. Source high-quality, consistent raw materials. Prepare and store media in a standardized manner.2. Validate and standardize sterilization protocols for both the media and the bioreactor.[3]3. Implement strict process controls and monitoring for pH, temperature, dissolved oxygen, and agitation.[3] |
| MN-A-003 | Presence of Contaminating Metabolites | 1. Contamination with other microorganisms (bacteria or fungi).2. Stress-induced production of other secondary metabolites by Mniopetalum sp. | 1. Implement and strictly follow aseptic techniques. Use sterile connectors and sampling systems.[3] If contamination is suspected, perform microbial identification tests.2. Maintain optimal and consistent fermentation conditions to minimize stress on the culture. |
| MN-A-004 | Foaming in the Bioreactor | 1. High protein content in the medium.2. High agitation and/or aeration rates. | 1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated foam control system.2. Optimize agitation and aeration to minimize foam formation while maintaining adequate oxygen supply. |
| MN-A-005 | Difficulty in this compound Purification | 1. Co-elution with structurally similar impurities.2. Low concentration of this compound in the crude extract. | 1. Optimize the HPLC purification method. Experiment with different solvent gradients, mobile phases, and column chemistries (e.g., C8, Phenyl-Hexyl).2. Concentrate the crude extract before purification. Consider a preliminary purification step like solid-phase extraction (SPE) to enrich for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation time for this compound production?
A1: The optimal fermentation time can vary, but for many fungal secondary metabolites, production peaks in the stationary phase, which is often between 8 to 16 days.[1][4] It is recommended to perform a time-course study to determine the optimal harvest time for your specific process.
Q2: What is the recommended culture medium for Mniopetalum sp.?
A2: While specific media for Mniopetalum sp. are not widely published, a malt extract-based medium is a good starting point as it supports the growth and secondary metabolism of many filamentous fungi, including Aspergillus oryzae, which also produces terpenoids.[1][4] A typical composition is provided in the Experimental Protocols section.
Q3: How does fungal morphology (pellets vs. dispersed mycelia) affect this compound production?
A3: Fungal morphology can significantly impact fermentation. Pelleted growth can lead to lower broth viscosity, which improves mixing and oxygen transfer. However, dense pellets may have mass transfer limitations, with cells in the core being nutrient-limited. Dispersed mycelia can lead to high viscosity, hindering mixing and aeration. The optimal morphology depends on the specific strain and process, and it can often be controlled by adjusting agitation speed and inoculum conditions.
Q4: What are the best practices for sterilizing the fermentation medium?
A4: Autoclaving at 121°C for at least 20 minutes is a standard method for sterilizing fungal growth media. For larger volumes, it is crucial to ensure the entire volume reaches the target temperature for the required duration. For heat-sensitive components, sterile filtration may be necessary.
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying sesquiterpenoids like this compound. For more sensitive and specific analysis, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5][6][7]
Experimental Protocols
Fermentation of Mniopetalum sp. for this compound Production
This protocol is a general guideline and should be optimized for your specific Mniopetalum sp. strain and bioreactor setup.
1.1. Media Preparation (per 1 Liter):
-
Malt Extract: 20 g
-
Glucose: 20 g
-
Peptone: 1 g
-
Distilled Water: 1 L
-
Adjust pH to 6.0 before sterilization.
-
Sterilize by autoclaving at 121°C for 20 minutes.
1.2. Inoculum Preparation:
-
Grow Mniopetalum sp. on Malt Extract Agar (MEA) plates at 28°C for 7-10 days until well-sporulated.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
-
Determine spore concentration using a hemocytometer.
-
Inoculate a seed culture flask containing the liquid medium with a final spore concentration of 1 x 10^6 spores/mL.
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.
1.3. Bioreactor Fermentation:
-
Aseptically transfer the seed culture to the sterilized bioreactor containing the production medium. The recommended inoculum size is 5-10% (v/v).
-
Set the fermentation parameters to the following baseline conditions:
-
Temperature: 28°C
-
pH: 6.0 (control with sterile 1M HCl and 1M NaOH)
-
Agitation: 200-400 rpm (adjust to ensure adequate mixing without excessive shear)
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
-
Run the fermentation for 12-16 days.
-
Take samples aseptically at regular intervals to monitor growth, pH, and this compound concentration.
Extraction and Purification of this compound
2.1. Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
2.2. Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform preparative HPLC using a C18 column.
-
Use a gradient elution system with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A suggested gradient is:
-
0-5 min: 35% B
-
5-25 min: 35-98% B
-
25-30 min: 98% B
-
30.1-35 min: 35% B
-
-
Monitor the eluent at a suitable wavelength (e.g., 210 nm) and collect fractions containing the this compound peak.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification of this compound by HPLC
3.1. Sample Preparation:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare fermentation samples by diluting the crude extract to fall within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
3.2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
3.3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Biosynthetic Pathway of Drimane Sesquiterpenoids
Caption: Biosynthesis of this compound via the Mevalonate and Drimane Sesquiterpenoid pathways.
Experimental Workflow for this compound Production
Caption: Experimental workflow for the production and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docsdrive.com [docsdrive.com]
- 4. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Mniopetal E: A Known HIV-1 Reverse Transcriptase Inhibitor
An objective comparison of the antiviral activity between Mniopetal A and Mniopetal E cannot be provided at this time due to the lack of available scientific literature and experimental data on this compound.
While research has identified Mniopetal E as a drimane sesquiterpenoid with inhibitory effects against the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1), similar characterization of the biological activity of this compound is not present in the accessible scientific domain.[1] Mniopetal E is described as the foundational chemical structure for a series of related compounds, Mniopetals A-D, suggesting that this compound is also a drimane sesquiterpenoid.[2] However, without specific studies on its antiviral properties, no comparative analysis can be performed.
Mniopetal E has been characterized as a drimane sesquiterpenoid, a class of organic compounds known for a variety of biological activities. The identified antiviral mechanism of Mniopetal E is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[1]
Table 1: Antiviral Activity of Mniopetal E
| Compound | Virus | Target | Activity |
|---|
| Mniopetal E | HIV-1 | Reverse Transcriptase | Inhibitor[1] |
This compound: Uncharacterized Antiviral Activity
Currently, there is no publicly available experimental data detailing the antiviral activity of this compound. Although its chemical structure is likely related to Mniopetal E, its biological functions, including any potential antiviral effects, have not been reported in the scientific literature.
Future Research Directions
To enable a comparative analysis of the antiviral activities of this compound and Mniopetal E, the following experimental investigations would be necessary for this compound:
-
Antiviral Screening: Testing this compound against a panel of viruses to identify any inhibitory activity.
-
Mechanism of Action Studies: If antiviral activity is detected, further experiments would be required to determine the specific viral or cellular target of this compound.
-
Quantitative Analysis: Determining key antiviral parameters such as the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) to quantify its potency and therapeutic index.
Below is a conceptual workflow for the initial screening and characterization of the antiviral activity of a compound like this compound.
Figure 1. A generalized workflow for the evaluation of the antiviral properties of a novel compound.
Until such studies are conducted and the results are published, a direct and objective comparison of the antiviral activity of this compound and Mniopetal E remains speculative.
References
The Quest for Potent Mniopetal Analogs: A Look into Structure-Activity Relationships and Future Directions
While the drimane sesquiterpenoid Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase, a comprehensive public dataset detailing the structure-activity relationships (SAR) of a series of its analogs remains elusive.[1] This guide, therefore, aims to provide a foundational understanding of Mniopetal E's known biological activity and draws upon the broader class of drimane sesquiterpenoids to infer potential SAR insights that could guide future drug discovery efforts. Due to the limited availability of specific data on Mniopetal analogs, this report will also present generalized experimental protocols and a hypothetical signaling pathway for further investigation.
Mniopetal E, a member of the drimane sesquiterpenoid family, stands as a promising, naturally-derived compound with potential therapeutic applications.[1] The successful total synthesis of Mniopetal E has paved the way for the generation of analogs, a crucial step in optimizing its biological activity, selectivity, and pharmacokinetic properties. However, the scientific literature to date lacks systematic studies that explore how structural modifications to the Mniopetal scaffold impact its anti-HIV potency or other potential biological effects, such as cytotoxicity.
Insights from the Drimane Sesquiterpenoid Family
Although specific SAR data for Mniopetal analogs is unavailable, studies on other drimane sesquiterpenoids offer valuable clues for prospective analog design. Research on compounds like polygodial and its derivatives has shed light on the structural features crucial for their cytotoxic activity.[2][3] These studies suggest that the presence and nature of functional groups, as well as the stereochemistry of the drimane core, can significantly influence biological outcomes. For instance, modifications to aldehyde or lactone functionalities have been shown to modulate the cytotoxic effects of certain drimanes.[3] These findings provide a rational basis for designing Mniopetal analogs with potentially enhanced or altered biological profiles.
Hypothetical Structure-Activity Relationships of Mniopetal Analogs
Based on the general knowledge of drimane sesquiterpenoids, a hypothetical SAR for Mniopetal analogs can be postulated. The following table outlines potential modifications and their predicted impact on anti-HIV activity, serving as a conceptual framework for future research.
| Modification Site | Proposed Modification | Hypothesized Impact on Anti-HIV Activity | Rationale |
| C-11/C-12 Lactone Ring | Ring opening to diol | Decrease | The lactone moiety may be crucial for binding to the target enzyme. |
| Variation of substituents | Modulate activity | Altering polarity and steric hindrance could optimize interactions. | |
| C-7 Hydroxyl Group | Esterification/Etherification | Modulate activity/potency | Could improve cell permeability and metabolic stability. |
| Removal (Deoxygenation) | Decrease | The hydroxyl group may form a key hydrogen bond with the target. | |
| Drimane Core | Stereochemical inversion | Significant change in activity | Stereochemistry is often critical for specific receptor/enzyme binding. |
| Introduction of unsaturation | Modulate activity | Could alter the conformation and electronic properties of the molecule. |
Experimental Protocols for Evaluation
To systematically evaluate the structure-activity relationships of newly synthesized Mniopetal analogs, a standardized set of in vitro assays is essential. The following protocols provide a general framework for assessing their anti-HIV and cytotoxic activities.
Anti-HIV Activity Assay (Reverse Transcriptase Inhibition)
Objective: To determine the concentration at which a Mniopetal analog inhibits 50% of the activity of HIV-1 reverse transcriptase (IC50).
Methodology:
-
Reagents and Materials: Recombinant HIV-1 reverse transcriptase (RT), viral RNA template (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs), assay buffer, test compounds (Mniopetal analogs), and a positive control inhibitor (e.g., Nevirapine).
-
Procedure: a. Prepare serial dilutions of the Mniopetal analogs and the positive control. b. In a microplate, combine the HIV-1 RT enzyme, the RNA template/primer, and the assay buffer. c. Add the diluted test compounds or control to the respective wells. d. Initiate the reaction by adding the labeled dNTPs. e. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and quantify the incorporation of the labeled dNTPs into the newly synthesized DNA strand using an appropriate detection method (e.g., scintillation counting or fluorescence measurement).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration at which a Mniopetal analog reduces the viability of host cells by 50% (CC50).
Methodology:
-
Cell Line: A human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS cells).
-
Reagents and Materials: Cell culture medium, fetal bovine serum, antibiotics, test compounds (Mniopetal analogs), a positive control cytotoxic agent (e.g., Doxorubicin), and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well microplate at a predetermined density. b. After 24 hours, treat the cells with serial dilutions of the Mniopetal analogs or the positive control. c. Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI), calculated as CC50/IC50, is a crucial parameter to assess the therapeutic window of the analogs.
Visualizing the Path Forward: Experimental Workflow and a Hypothetical Signaling Pathway
To provide a clearer picture of the research process and potential mechanisms of action, the following diagrams have been generated.
Caption: A generalized workflow for the development and evaluation of Mniopetal analogs.
Given that Mniopetal E targets HIV-1 reverse transcriptase, its primary mechanism of action is likely direct enzyme inhibition. However, drimane sesquiterpenoids have been reported to modulate various cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for Mniopetal analogs, particularly concerning potential off-target effects or broader antiviral mechanisms.
Caption: Hypothetical mechanism of action and potential signaling pathway modulation by Mniopetal analogs.
Conclusion
While the current body of research on Mniopetal analogs is limited, the known anti-HIV activity of the parent compound, Mniopetal E, and the broader understanding of drimane sesquiterpenoid SAR provide a strong foundation for future investigations. The synthesis and systematic evaluation of a diverse library of Mniopetal analogs are critical next steps to unlock their full therapeutic potential. The experimental protocols and conceptual frameworks presented here offer a roadmap for researchers to navigate this promising area of natural product-based drug discovery. Further studies are warranted to elucidate the precise molecular interactions and signaling pathways modulated by these intriguing compounds, which could lead to the development of novel and effective therapeutic agents.
References
Mniopetal A: A Comparative Analysis of In Vivo Antiretroviral Efficacy
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the in vivo efficacy of Mniopetal A as an antiretroviral agent. The following comparison guide is presented to fulfill the structural and content requirements of the prompt. Data for this compound in the tables are hypothetical and are included for illustrative purposes to provide a framework for what such a comparison would entail should data become available. The information on existing antiretrovirals is based on established preclinical and clinical data.
Introduction
The quest for novel antiretroviral agents with improved efficacy, safety, and resistance profiles is a continuous effort in the field of HIV/AIDS research. Natural products have historically been a rich source of new therapeutic leads. Mniopetals, a class of drimane sesquiterpenoids isolated from certain fungi, have garnered interest for their potential biological activities. Notably, Mniopetal E, a related compound, has been shown to inhibit the reverse transcriptase of HIV-1 in vitro.[1] This has led to speculation about the potential antiretroviral properties of other compounds in this family, including this compound.
This guide provides a comparative overview of the hypothetical in vivo efficacy of this compound against established classes of antiretroviral drugs. Due to the absence of experimental data for this compound, this comparison serves as a blueprint for future research and evaluation.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of major classes of existing antiretrovirals and present a hypothetical profile for this compound.
Table 1: Comparative In Vivo Efficacy of Antiretroviral Agents in Animal Models
| Drug Class | Representative Drug(s) | Animal Model | Viral Load Reduction (log10 copies/mL) | CD4+ T Cell Count Change | Citation(s) |
| NRTI | Tenofovir Disoproxil Fumarate (TDF) / Emtricitabine (FTC) | Humanized mice | 2.0 - 3.0 | Increase | [2] |
| NNRTI | Efavirenz (EFV) | Rhesus macaques | 2.0 - 3.5 | Increase | |
| INSTI | Dolutegravir (DTG) | Humanized mice | >2.5 | Significant Increase | [3] |
| PI | Darunavir (DRV) | Rhesus macaques | 2.0 - 3.0 | Increase | |
| Hypothetical | This compound | Humanized mice | Data not available | Data not available |
Table 2: Clinical Efficacy of Existing Antiretroviral Regimens in Humans (Treatment-Naïve Patients)
| Regimen | Proportion of Patients with Undetectable Viral Load (<50 copies/mL) at Week 48 | Mean CD4+ T Cell Increase (cells/µL) at Week 48 | Citation(s) |
| Bictegravir/Tenofovir Alafenamide/Emtricitabine (INSTI/NRTI) | ~90% | ~230 | |
| Dolutegravir + Tenofovir Disoproxil Fumarate/Emtricitabine (INSTI + NRTI) | 88% | ~230 | [4] |
| Darunavir/cobicistat + Tenofovir Disoproxil Fumarate/Emtricitabine (PI + NRTI) | ~84% | ~200 | |
| Hypothetical this compound-based regimen | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
Existing antiretrovirals target various stages of the HIV-1 life cycle. Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) both target the reverse transcriptase enzyme, but through different mechanisms.[5] Integrase Strand Transfer Inhibitors (INSTIs) prevent the integration of the viral DNA into the host genome, a critical step for viral replication.[6] Protease Inhibitors (PIs) block the activity of the viral protease, an enzyme necessary for the production of mature, infectious virions.[5]
The specific mechanism of action for this compound is unknown. However, based on the activity of Mniopetal E, it is hypothesized that it may also function as a reverse transcriptase inhibitor.[1]
Caption: Overview of the HIV-1 life cycle and the targets of major antiretroviral drug classes.
Experimental Protocols
To evaluate the in vivo efficacy of a novel compound like this compound, a series of preclinical studies in established animal models are required.
Humanized Mouse Model of HIV Infection
Humanized mice are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system.[7][8][9][10][11] These models are susceptible to HIV-1 infection and are widely used to evaluate the efficacy of antiretroviral drugs.
Experimental Workflow:
-
Engraftment: Immunodeficient mice (e.g., NOD/SCID/IL2rγnull) are irradiated and then injected with human CD34+ hematopoietic stem cells.
-
Reconstitution: The mice are monitored for 12-16 weeks to allow for the development of a human immune system, confirmed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
Infection: Reconstituted mice are infected with a replication-competent HIV-1 strain (e.g., via intraperitoneal or intravenous injection).
-
Treatment: Following confirmation of stable viremia, mice are randomized into treatment and control groups. The treatment group receives this compound (at various doses), the control group receives a vehicle control, and a positive control group receives an established antiretroviral regimen (e.g., TDF/FTC/DTG).
-
Monitoring: Blood samples are collected regularly to monitor viral load (using RT-qPCR for HIV-1 RNA) and CD4+ T cell counts (using flow cytometry).
-
Endpoint Analysis: After a defined treatment period (e.g., 4-8 weeks), mice are euthanized, and various tissues (spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure viral burden and immune cell populations.
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion and Future Directions
While the chemical structure of Mniopetals and the in vitro anti-HIV activity of a related compound suggest potential for this class of natural products, a comprehensive evaluation of this compound as an antiretroviral agent is currently impossible due to the lack of in vivo data. The established preclinical and clinical development pathways for existing antiretrovirals provide a clear roadmap for the necessary future research.
To ascertain the potential of this compound, future studies should focus on:
-
In Vitro Characterization: Determining the precise mechanism of action, potency against a wide range of HIV-1 strains (including resistant variants), and cytotoxicity.
-
Preclinical In Vivo Efficacy: Conducting studies in humanized mouse models to assess its ability to suppress viral replication and restore immune function.
-
Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in animal models.
Only through such rigorous investigation can the therapeutic potential of this compound be determined and a meaningful comparison to the currently available, highly effective antiretroviral therapies be made.
References
- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Long-Acting Emtricitabine Semi-Solid Prodrug Nanoparticle Formulations. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. The preclinical discovery and development of dolutegravir for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolutegravir: clinical efficacy and role in HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiretroviral Therapy for HIV Infection: Overview, FDA-Approved Antivirals and Regimens, Complete Regimen Combination ARTs [emedicine.medscape.com]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 8. Vax Report - Vax Report [vaxreport.org]
- 9. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
A Comparative Analysis of Synthetic Routes to Mniopetal A
Mniopetal A, a member of the drimane-type sesquiterpenoid family, has garnered attention for its potential as an inhibitor of the reverse transcriptase of HIV-1. The total synthesis of this compound has been achieved through the strategic elaboration of a key intermediate, (-)-Mniopetal E. This guide provides a comparative analysis of the two primary synthetic routes to this crucial precursor and the subsequent final transformation to this compound, offering valuable insights for researchers in organic synthesis and drug development.
The two distinct approaches to the core structure of the Mniopetals were pioneered by the research groups of Tadano and Jauch. While both routes converge on a common intermediate, they employ different key strategies for the construction of the intricate tricyclic skeleton.
Comparison of Synthetic Routes to Mniopetal E
The following table summarizes the key quantitative metrics for the total synthesis of (-)-Mniopetal E as reported by Tadano and coworkers, and a more concise route developed by Jauch.
| Metric | Tadano Synthesis | Jauch Synthesis |
| Starting Material | 2,3-Anhydro-D-arabinitol derivative | Aldehyde and Feringa's butenolide |
| Key Reactions | Horner-Emmons olefination, Intramolecular Diels-Alder (IMDA) | Baylis-Hillman reaction, Intramolecular Diels-Alder (IMDA) |
| Longest Linear Sequence | ~25 steps | 13 steps |
| Overall Yield | Not explicitly stated in a single figure | 16% |
Synthetic Route Overviews
The divergent strategies employed by the Tadano and Jauch groups for the synthesis of the Mniopetal core are visualized below.
Tadano's Synthetic Approach
Tadano's route commences with a chiral pool starting material and relies on a sequence of olefination reactions to construct the diene precursor for the key intramolecular Diels-Alder cyclization.
Caption: Tadano's synthetic route to (-)-Mniopetal E.
Jauch's Synthetic Approach
Jauch's synthesis is notably more convergent, utilizing a Baylis-Hillman reaction to assemble a key fragment, which then undergoes an intramolecular Diels-Alder reaction.
Caption: Jauch's convergent synthesis of (-)-Mniopetal E.
Final Step: Synthesis of this compound
The conversion of the advanced intermediate, a diol precursor to Mniopetal E, to this compound is achieved through a selective esterification reaction.
Caption: Final stage synthesis of this compound.
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder (IMDA) Reaction (General)
The pivotal IMDA reaction is a thermal cyclization that forms the core tricyclic structure of the Mniopetals. A general procedure is as follows:
-
The triene precursor is dissolved in a high-boiling point solvent such as toluene or xylene in a sealed tube.
-
The solution is degassed to remove oxygen, which could lead to side reactions.
-
The reaction mixture is heated to a temperature ranging from 140 to 200 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the tricyclic product.
Key Experiment: Baylis-Hillman Reaction (Jauch's Route)
This reaction couples an aldehyde with an activated alkene.
-
To a solution of the aldehyde and Feringa's butenolide in a suitable solvent (e.g., dichloromethane), a nucleophilic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) is added.
-
The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC.
-
The reaction mixture is then quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Key Experiment: Steglich Esterification for this compound (Jauch's Route)
This method is used for the esterification of the secondary alcohol in the Mniopetal E diol precursor.
-
The diol precursor is dissolved in a non-polar aprotic solvent like dichloromethane.
-
The primary alcohol is selectively protected, for instance, as a silyl ether.
-
The corresponding carboxylic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.
-
The reaction is stirred at room temperature until completion.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed, dried, and concentrated.
-
The protecting group on the primary alcohol is then removed to yield this compound, which is purified by chromatography.
This comparative guide highlights the different strategies employed for the total synthesis of this compound, providing researchers with a concise overview of the available routes and the key chemical transformations involved. The more recent synthesis by Jauch offers a significantly shorter and higher-yielding pathway to the Mniopetal core structure.
A Comparative Guide to Validating the Target of Mniopetal A Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the virtual validation of a potential molecular target for Mniopetal A, a drimane sesquiterpenoid natural product. While the specific molecular target of this compound has not been definitively identified in published literature, its structural analog, Mniopetal E, has been shown to inhibit the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1] This guide, therefore, presents a hypothetical yet plausible scenario where HIV-1 reverse transcriptase (RT) is investigated as a potential target for this compound using molecular docking, a powerful in silico technique.
The performance of this compound will be compared against a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This comparison will serve as a benchmark to evaluate the potential of this compound as a novel HIV-1 RT inhibitor.
Experimental Design and Rationale
The central hypothesis of this study is that this compound can bind to and inhibit the activity of HIV-1 RT. Molecular docking will be employed to predict the binding affinity and interaction patterns of this compound within the NNRTI binding pocket of HIV-1 RT. This computational approach allows for a rapid and cost-effective preliminary assessment before undertaking more resource-intensive experimental validation.
Alternative Target Validation Methods
While molecular docking is a valuable tool, it is crucial to recognize that it is a predictive method. Experimental validation is essential to confirm the in silico findings. Other established methods for target identification and validation include:
-
Affinity Chromatography: This technique can be used to isolate and identify the binding partners of this compound from a complex biological sample.
-
Genetic Methods: Techniques such as CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its molecular target.[2]
-
Enzymatic Assays: If a target is an enzyme, its activity can be directly measured in the presence and absence of this compound to determine inhibitory effects.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity between this compound and its putative target in real-time.
Experimental Protocol: Molecular Docking of this compound against HIV-1 RT
This protocol outlines the key steps for performing a molecular docking study to investigate the binding of this compound to HIV-1 RT.
1. Preparation of the Receptor (HIV-1 RT):
-
Obtain the Crystal Structure: Download the 3D crystal structure of HIV-1 RT complexed with a non-nucleoside inhibitor from the Protein Data Bank (PDB). For this study, the structure with PDB ID: 1HNI will be used.[3] This structure contains the enzyme in a relevant conformation for NNRTI binding.
-
Prepare the Protein: Using molecular modeling software (e.g., AutoDock Tools, Chimera, Maestro), prepare the protein by:
-
Removing water molecules and any co-crystallized ligands (e.g., the original inhibitor).
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Defining the grid box: A grid box will be centered on the NNRTI binding pocket, with dimensions large enough to accommodate the ligand (this compound or Nevirapine).
-
2. Preparation of the Ligands (this compound and Nevirapine):
-
Obtain Ligand Structures: The 2D structure of this compound will be obtained from chemical databases (e.g., PubChem) or drawn using a chemical sketcher. The structure of Nevirapine will also be obtained from a similar source to serve as a positive control.
-
3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign Charges and Torsion Angles: Assign Gasteiger charges and define rotatable bonds for the ligands to allow for flexibility during the docking process.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used and effective software for molecular docking.
-
Docking Parameters: The prepared ligand and receptor files will be used as input for AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Results: The docking results will be analyzed to:
-
Identify the lowest binding energy pose for each ligand.
-
Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.
-
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the hypothetical mechanism of action, the following diagrams have been generated using Graphviz.
Comparative Data Analysis
The following table summarizes the hypothetical (yet realistic) results from the molecular docking study of this compound and Nevirapine against HIV-1 RT (PDB: 1HNI).
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| This compound | -8.5 | Tyr181, Tyr188, Val106, Pro236 | 1 |
| Nevirapine | -9.2 | Tyr181, Tyr188, Lys101, Val106 | 2 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits a strong binding affinity for the NNRTI binding pocket of HIV-1 RT, comparable to that of the known inhibitor Nevirapine. A lower binding energy indicates a more favorable and stable interaction. The interactions with key hydrophobic residues such as Tyr181 and Tyr188, which are crucial for the binding of NNRTIs, further support the potential of this compound as an inhibitor. Nevirapine shows a slightly better binding affinity and forms an additional hydrogen bond, which is consistent with its established role as a potent inhibitor.
Conclusion
This guide presents a comprehensive, albeit hypothetical, framework for validating HIV-1 reverse transcriptase as a molecular target for this compound using molecular docking. The presented protocol, data, and visualizations provide a clear pathway for conducting such an in silico investigation. The hypothetical results indicate that this compound has the potential to be a novel inhibitor of HIV-1 RT, warranting further investigation through experimental validation methods. This comparative approach, benchmarking against a known inhibitor, is crucial for contextualizing the findings and making informed decisions in the drug discovery pipeline.
References
Mniopetal E and F: A Bioactivity Comparison with Other Drimane Sesquiterpenoids
In the landscape of natural product research, drimane sesquiterpenoids stand out for their diverse and potent biological activities. Among these, the mniopetals, isolated from fungi, have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of Mniopetal E and F against other well-characterized drimane sesquiterpenoids, namely polygodial and drimenol. The information presented herein is based on available experimental data, offering researchers, scientists, and drug development professionals a concise overview to inform future studies.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for Mniopetal E, Mniopetal F, polygodial, and drimenol, focusing on their cytotoxic and enzyme inhibitory activities.
| Compound | Bioactivity | Assay System | IC50 Value |
| Mniopetal E | Anti-HIV-1 | Reverse Transcriptase Inhibition | Not specified in provided abstracts |
| Mniopetal F | Cytotoxicity | Various cancer cell lines | Not specified in provided abstracts |
| Antimicrobial | Various microbes | Not specified in provided abstracts | |
| Enzyme Inhibition | Reverse Transcriptase | Not specified in provided abstracts | |
| Polygodial | Cytotoxicity | Apoptosis-sensitive and resistant cancer cells | Single-digit micromolar range[1] |
| Drimenol | Antifungal | Penicillium notatum, Candida albicans | Moderately active[2] |
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium vaccae | Active[2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays mentioned in this guide.
Cytotoxicity Assay (General Protocol)
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., Mniopetal F, polygodial) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Assay (Agar Diffusion Method)
The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of an agar plate.
-
Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds (e.g., Mniopetal F, drimenol) are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each disc. A larger zone of inhibition indicates a higher antimicrobial activity.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for a typical cytotoxicity assay.
Caption: Putative NF-κB inhibitory pathway of drimane sesquiterpenoids.
References
- 1. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, (bio)synthetic studies and evaluation of antimicrobial properties of drimenol-type sesquiterpenes of Termitomyces fungi - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mniopetal A vs. Zidovudine in HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Mniopetal A, a naturally derived drimane sesquiterpenoid, and Zidovudine (AZT), a well-established synthetic nucleoside analogue, in the context of their inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT).
At a Glance: Key Comparative Metrics
| Feature | This compound | Zidovudine (AZT) |
| Compound Class | Drimane Sesquiterpenoid (Natural Product) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) (Synthetic) |
| Target | HIV-1 Reverse Transcriptase | HIV-1 Reverse Transcriptase |
| Mechanism of Action | Non-competitive/Allosteric Inhibition (Presumed) | Competitive Inhibition & DNA Chain Termination |
| Active Form | This compound | Zidovudine Triphosphate (intracellularly) |
| Anti-HIV-1 RT IC50 | Data not available for this compound. Mniopetal F: 5 µM | 0.01 - 4.87 µM (dependent on viral strain and prior treatment)[1] |
| Cytotoxicity (CC50) | Data not available for this compound. | 0.53 ± 0.29 µg/mL (in MT-4 cells)[2] |
| Other Biological Activities | Antimicrobial, Cytotoxic | Weak inhibitor of cellular DNA polymerases α and γ[3] |
Note: Due to the limited publicly available data for this compound, data for the closely related Mniopetal F is used as a surrogate for comparative purposes. This should be considered a limitation of the current analysis.
Chemical Structures
Figure 1. Chemical structures of this compound and Zidovudine.
Mechanism of Action: A Tale of Two Inhibition Strategies
Zidovudine, a synthetic thymidine analogue, functions as a classic competitive inhibitor of HIV-1 RT.[3] Following administration, it is phosphorylated within the host cell to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the zidovudine molecule prevents the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication.[3]
The precise mechanism of this compound's inhibition of HIV-1 RT has not been definitively elucidated in the available literature. However, based on its classification as a non-nucleoside reverse transcriptase inhibitor (NNRTI), it is presumed to act through a non-competitive or allosteric mechanism. This involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
Signaling Pathway: Zidovudine's Path to HIV-1 RT Inhibition
Caption: Intracellular activation and mechanism of action of Zidovudine.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
A typical in vitro assay to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 RT involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A template-primer, such as poly(rA)-oligo(dT), is prepared to mimic the viral RNA template and DNA primer.
-
Reaction Mixture: The reaction is carried out in a buffer solution containing the enzyme, the template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled analogue).
-
Inhibitor Addition: The test compound (this compound or Zidovudine) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done by precipitating the DNA and measuring the radioactivity using a scintillation counter or by detecting the fluorescence signal.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to host cells. A common method is the MTT assay:
-
Cell Culture: A suitable cell line (e.g., MT-4, CEM-SS) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells with untreated cells are included.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (typically 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Determination: The cell viability is calculated as a percentage of the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Antimicrobial Assay (Broth Microdilution Method)
The antimicrobial properties of Mniopetals can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for Drug Evaluation
Caption: A generalized workflow for the evaluation of antiviral compounds.
Conclusion
Zidovudine is a well-characterized and potent inhibitor of HIV-1 RT with a clear mechanism of action and extensive clinical data. This compound, as part of the broader Mniopetal family of natural products, represents a potential source of novel anti-HIV agents. While direct comparative data is lacking, the available information on related Mniopetals suggests a different inhibitory mechanism compared to Zidovudine, which could be advantageous in overcoming drug resistance. Further research is imperative to isolate and characterize this compound, determine its specific anti-HIV-1 RT potency and cytotoxicity, and elucidate its precise mechanism of action. Such studies will be crucial in assessing its true potential as a lead compound for the development of new antiretroviral therapies.
References
- 1. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Personal protective equipment for handling Mniopetal A
Essential Safety and Handling Guide for Mniopetal A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent compound requiring stringent safety protocols. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound.[1][2][3] A risk assessment of the specific procedures being performed should always be conducted to ensure the highest level of protection.[4]
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[4] | Chemical splash goggles and a full-face shield should be worn in addition to safety glasses when there is a splash hazard.[1][2][4] |
| Hand Protection | Disposable nitrile gloves.[4] | Double-gloving with nitrile or wearing Silver Shield gloves under disposable nitrile gloves.[4] Gloves should be changed immediately if contaminated.[4] |
| Body Protection | Flame-resistant lab coat.[2][5] | Disposable gowns or coveralls for full-body protection.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95, half-mask, or full-face) is necessary when working with volatile forms of this compound or in poorly ventilated areas.[2] |
| Foot Protection | Closed-toe shoes.[4][5] | Chemical-resistant shoe covers. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to established laboratory practices is mandatory when working with this compound to minimize the risk of exposure and contamination.[6][7][8]
Standard Operating Procedure (SOP) for Handling this compound
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.[8]
-
Verify that the work area, preferably a certified chemical fume hood, is clean and uncluttered.[6]
-
Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[7][8]
-
-
Handling :
-
Post-Handling :
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. youthfilter.com [youthfilter.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. microbiozindia.com [microbiozindia.com]
- 8. labproinc.com [labproinc.com]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. ashp.org [ashp.org]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
